Moracin T
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[6-hydroxy-5-methoxy-4-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-11(2)4-5-15-16-9-18(12-6-13(21)8-14(22)7-12)25-19(16)10-17(23)20(15)24-3/h4,6-10,21-23H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILBQNGVYFSUOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=CC2=C1C=C(O2)C3=CC(=CC(=C3)O)O)O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146113-27-0 | |
| Record name | Moracin T | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Moracin T: An In-depth Technical Guide on its Antioxidant Properties and Radical Scavenging Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moracin T, a natural benzofuran derivative isolated from Morus mesozygia, has garnered attention for its potent antioxidant activities. This technical guide provides a comprehensive overview of the current understanding of this compound's antioxidant properties, focusing on its radical scavenging mechanisms. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying chemical and biological pathways. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Quantitative Antioxidant Activity of this compound and Related Compounds
Experimental data on the antioxidant capacity of this compound is limited. However, studies on this compound and structurally related moracins provide valuable insights into its potential efficacy. The available quantitative data from common antioxidant assays are summarized below. It is noteworthy that while theoretical studies strongly support the potent antioxidant activity of this compound, extensive experimental validation across various assays is not yet widely published.
| Compound | Assay | IC50/EC50 | Reference Compound | Source |
| This compound | DPPH | EC50: 4.12 ± 2.73 µg/mL | - | (Kapche et al., 2009) |
| Moracin N | DPPH | IC50: 40.00 µM | Resveratrol | (Tu et al., 2019)[1] |
| Moracin N | CAA | EC50: 24.92 µM | Resveratrol | (Tu et al., 2019)[1] |
| Moracin C | DPPH | IC50: ~25 µM | - | (Li et al., 2018) |
| Moracin C | ABTS | IC50: ~15 µM | - | (Li et al., 2018) |
| Moracin C | •O2⁻-inhibition | IC50: ~30 µM | - | (Li et al., 2018) |
| Moracin C | CUPRAC | IC50: ~20 µM | - | (Li et al., 2018) |
Note: Data for moracins N and C are included for comparative purposes due to the limited availability of quantitative data for this compound.
Radical Scavenging Mechanisms of this compound
Theoretical studies, primarily using density functional theory (DFT), have elucidated the likely mechanisms by which this compound neutralizes free radicals. These mechanisms are centered on the donation of a hydrogen atom or an electron to stabilize reactive oxygen species (ROS).
Key Proposed Mechanisms
The principal radical scavenging mechanisms attributed to this compound are:
-
Hydrogen Atom Transfer (HAT): In this one-step process, the antioxidant donates a hydrogen atom to a free radical, thereby quenching it. The phenolic hydroxyl groups on the this compound molecule are the primary sites for this reaction.
-
Sequential Electron Transfer Proton Transfer (SETPT): This is a two-step mechanism where an electron is first transferred from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the radical. Subsequently, a proton is transferred from the antioxidant radical cation to the radical anion.
-
Sequential Proton Loss Electron Transfer (SPLET): This mechanism is favored in polar solvents and involves the initial deprotonation of the antioxidant to form an anion. This anion then donates an electron to the free radical. Variants of this mechanism include Sequential Proton Loss Hydrogen Atom Transfer (SPLHAT) and Double Sequential Proton Loss Electron Transfer (D-SPLET).[1][2]
Theoretical calculations suggest that the thermodynamic feasibility of these mechanisms is influenced by factors such as the solvent environment (gas phase, polar, and non-polar solvents).[3]
Potential Cellular Antioxidant Signaling Pathway
While direct experimental evidence for this compound is pending, a plausible mechanism for its cellular antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Keap1 signaling pathway . This pathway is a master regulator of the cellular antioxidant response.
Under normal conditions, Nrf2 is bound to its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. When exposed to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the transcription and synthesis of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).
Given that other natural polyphenolic compounds have been shown to activate this pathway, it is hypothesized that this compound may also act as an Nrf2 activator, thereby enhancing the endogenous antioxidant defenses of the cell.
Experimental Protocols for Antioxidant Assays
The following are detailed methodologies for two common in vitro antioxidant assays that have been used to evaluate moracin compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (spectrophotometric grade)
-
This compound stock solution (in a suitable solvent like DMSO or methanol)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
-
Procedure:
-
Preparation of DPPH working solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample preparation: Prepare a series of dilutions of the this compound stock solution and the positive control.
-
Reaction: In a 96-well plate, add a specific volume of the sample or standard dilutions to each well. Then, add the DPPH working solution to each well to initiate the reaction. A blank containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (typically 30 minutes).
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The ability of an antioxidant to reduce the ABTS•+ and cause decolorization is measured spectrophotometrically.
-
Reagents and Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound stock solution
-
Positive control (e.g., Trolox)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
-
Procedure:
-
Preparation of ABTS•+ stock solution: Prepare a solution of ABTS and potassium persulfate in water. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ working solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: Prepare a series of dilutions of the this compound stock solution and the positive control.
-
Reaction: Add a small volume of the sample or standard dilutions to a larger volume of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.
-
Conclusion and Future Directions
This compound demonstrates significant promise as a potent antioxidant, primarily through its ability to scavenge free radicals via HAT, SETPT, and SPLET mechanisms, as strongly supported by theoretical studies. However, a notable gap exists in the literature regarding comprehensive experimental validation of its antioxidant capacity across a range of standard assays. Furthermore, while the activation of the Nrf2-Keap1 pathway presents a compelling hypothesis for its cellular mechanism of action, this requires direct experimental confirmation.
Future research should focus on:
-
Quantitative analysis: Performing a battery of antioxidant assays (DPPH, ABTS, ORAC, FRAP, etc.) to establish a comprehensive profile of this compound's antioxidant capacity.
-
Cellular studies: Investigating the effects of this compound on intracellular ROS levels and its ability to modulate the Nrf2-Keap1 signaling pathway and the expression of downstream antioxidant enzymes.
-
In vivo studies: Evaluating the bioavailability and efficacy of this compound in animal models of oxidative stress-related diseases.
Addressing these research gaps will be crucial for the translation of this compound from a promising natural product to a clinically relevant therapeutic agent for the prevention and treatment of conditions associated with oxidative stress.
References
- 1. Frontiers | Quantum Mechanical Predictions of the Antioxidant Capability of Moracin C Isomers [frontiersin.org]
- 2. The Effect of Maturity and Extraction Solvents on Bioactive Compounds and Antioxidant Activity of Mulberry (Morus alba) Fruits and Leaves [mdpi.com]
- 3. researchgate.net [researchgate.net]
Moracin T: A Technical Guide to its Discovery, Characterization, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moracin T, a prenylated 2-arylbenzofuran, is a natural product isolated from the stem bark of the African mulberry tree, Morus mesozygia.[1][2] This technical guide provides a comprehensive overview of the discovery, structural elucidation, and known biological activities of this compound, with a focus on its antimicrobial, antioxidant, and anti-inflammatory potential. Detailed experimental methodologies, quantitative data, and pathway diagrams are presented to support further research and development of this promising bioactive compound.
Discovery and Sourcing
This compound was first isolated from the methanolic extract of the stem bark of Morus mesozygia, a plant species belonging to the Moraceae family.[1][2] The genus Morus is a well-documented source of a diverse array of bioactive molecules, including flavonoids, alkaloids, and a variety of moracin derivatives.[3][4][5][6] The traditional use of Morus species in folk medicine for various ailments prompted the investigation of their chemical constituents and pharmacological properties.[3]
Physicochemical Properties and Structural Characterization
This compound is a phenolic compound with the molecular formula C₂₀H₂₀O₅ and a molecular weight of 340.37 g/mol .[1] Its structure features a 2-arylbenzofuran core with a prenyl group substitution.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀O₅ | [1] |
| Molecular Weight | 340.37 g/mol | [1] |
| IUPAC Name | 5-[6-hydroxy-5-methoxy-4-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol | |
| CAS Number | 1146113-27-0 | [1] |
| Class | 2-Arylbenzofuran | [6] |
The structural elucidation of this compound and related compounds is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR experiments like COSY, HSQC, and HMBC) and Mass Spectrometry (MS).[7]
Table 2: Spectroscopic Data for Moracin Derivatives (Representative)
| ¹H-NMR (DMSO-d₆, δ ppm) | ¹³C-NMR (DMSO-d₆, δ ppm) |
| Data for specific moracins can be found in specialized publications. | Comprehensive data for this compound is not readily available in the public domain. |
| Signals corresponding to the benzofuran core, aryl substituents, and prenyl group are characteristic. | Resonances for aromatic carbons, olefinic carbons of the prenyl group, and methoxy carbons are key identifiers. |
Biological Activities and Mechanism of Action
This compound has demonstrated a range of biological activities, with its antimicrobial properties being the most quantitatively characterized. It also exhibits potential as an antioxidant and anti-inflammatory agent, consistent with the bioactivity of other moracin derivatives.[5]
Antimicrobial Activity
This compound has shown significant inhibitory effects against a panel of pathogenic bacteria and fungi.[2] Its antimicrobial activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[2]
Table 3: Antimicrobial Activity of this compound (MIC in µg/mL)
| Microorganism | MIC (µg/mL) |
| Escherichia coli | 5 |
| Pseudomonas aeruginosa | 5 |
| Shigella dysenteriae | 5 |
| Salmonella typhi | 5 |
| Bacillus cereus | 5 |
| Staphylococcus aureus | >100 |
| Candida albicans | >100 |
| Aspergillus fumigatus | >100 |
| Source: Kuete V, et al. J Ethnopharmacol. 2009.[2] |
Antioxidant Activity
While specific quantitative antioxidant data for this compound is limited, theoretical studies suggest it possesses potent radical scavenging properties.[8] The antioxidant mechanism of moracins is attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Table 4: Antioxidant Activity of Related Moracin Compounds
| Compound | Assay | IC₅₀ (µM) |
| Moracin C | DPPH Radical Scavenging | Data not available |
| Moracin M | DPPH Radical Scavenging | Data not available |
| Note: Specific IC₅₀ values for this compound are not yet published. The antioxidant potential is inferred from its chemical structure and studies on related compounds. |
Anti-inflammatory Activity
The anti-inflammatory potential of the moracin class of compounds is well-documented.[5][9][10] Moracins O and P, for example, have been shown to exert their anti-inflammatory effects by targeting the NF-κB signaling pathway.[9] Moracin M and its derivatives have been investigated as inhibitors of phosphodiesterase-4 (PDE4), an enzyme involved in inflammatory processes.[11]
Table 5: Anti-inflammatory Activity of Related Moracin Compounds
| Compound | Target/Assay | IC₅₀ (µM) |
| Moracin M Derivative (LW) | PDE4 Inhibition | 0.054 |
| Moracin O | NF-κB Inhibition | Qualitative data reported |
| Moracin P | NF-κB Inhibition | Qualitative data reported |
| Note: Specific IC₅₀ values for this compound's anti-inflammatory activity are not yet available. The potential is based on the activity of structurally similar compounds. |
Experimental Protocols
The following sections provide generalized experimental protocols for the isolation, characterization, and biological evaluation of this compound. These are intended as a guide and may require optimization based on specific laboratory conditions and research objectives.
Isolation of this compound from Morus mesozygia
The isolation of this compound involves extraction and chromatographic separation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antimicrobial activity of the methanolic extract and compounds from Morus mesozygia stem bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Moracin M derivative targeting PDE4 for the treatment of psoriasis – ScienceOpen [scienceopen.com]
The Biosynthesis of Moracin T in Mulberry: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the biosynthetic pathway of Moracin T, a prenylated 2-arylbenzofuran found in mulberry (Morus spp.). This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of pharmacologically active plant secondary metabolites.
Introduction
Moracins are a class of 2-arylbenzofuran compounds predominantly found in the Moraceae family, particularly in mulberry trees (Morus spp.). These compounds exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects. This compound, a prenylated derivative, is of significant interest due to its potential therapeutic applications. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel biocatalysts.
The biosynthesis of this compound originates from the general phenylpropanoid pathway, diverging at the formation of a stilbene scaffold. This guide details the currently understood enzymatic steps, from primary metabolites to the final complex structure of this compound, based on transcriptomic analyses, enzymatic assays, and chemical characterization of intermediates in mulberry.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process involving several key enzyme families, including synthases, hydroxylases, and transferases. The pathway can be broadly divided into three major stages:
-
Formation of the Stilbene Precursor (Oxyresveratrol): This stage begins with the phenylpropanoid pathway and culminates in the synthesis of the key stilbenoid intermediate, oxyresveratrol.
-
Formation of the 2-Arylbenzofuran Core (Moracin M): Oxyresveratrol undergoes oxidative cyclization to form the fundamental moracin skeleton, with Moracin M being the primary product.
-
Tailoring Modifications to Yield this compound: The Moracin M core is further modified by prenylation and methoxylation to produce the final this compound structure.
Stage 1: Phenylpropanoid Pathway and Stilbene Formation
The pathway initiates with the amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway.
-
L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to yield cinnamic acid .
-
Cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, then hydroxylates cinnamic acid to produce p-coumaric acid .
-
4-Coumarate-CoA Ligase (4CL) subsequently activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA .
From p-coumaroyl-CoA, two proposed routes lead to the formation of oxyresveratrol:
-
Route A (Conventional Stilbene Synthesis): Stilbene Synthase (STS) , a type III polyketide synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form resveratrol. While resveratrol is a known stilbenoid in mulberry, the direct precursor to moracins is its hydroxylated analogue, oxyresveratrol. It is proposed that resveratrol can be hydroxylated to oxyresveratrol, although the specific enzyme for this step is not fully elucidated.
-
Route B (Alternative Pathway via C2'H): A more recently proposed pathway involves the action of p-coumaroyl-CoA 2'-hydroxylase (C2'H) , which hydroxylates p-coumaroyl-CoA to 2',4'-dihydroxycinnamoyl-CoA . This intermediate then serves as a substrate for Stilbene Synthase (STS) , which catalyzes its condensation with three molecules of malonyl-CoA to directly yield oxyresveratrol . This route is supported by co-expression analysis of the respective genes with moracin accumulation.[1][2][3][4]
Stage 2: Formation of the 2-Arylbenzofuran Core
The stilbenoid oxyresveratrol serves as the direct precursor for the formation of the 2-arylbenzofuran skeleton of moracins.
-
The conversion of oxyresveratrol to Moracin M is catalyzed by an enzyme or enzyme complex referred to as Moracin M Synthase (MMS) .[5][6]
-
This transformation involves an oxidative cyclization reaction, which is characteristic of cytochrome P450 monooxygenases (CYP450s) . Transcriptomic studies have identified several candidate CYP450 genes that are co-expressed with moracin accumulation, suggesting their involvement in this crucial step.[7][8]
Moracin M is the simplest moracin and is considered the central intermediate from which other moracins are derived.[5][9]
Stage 3: Tailoring Modifications to this compound
The final structure of this compound is achieved through a series of tailoring reactions on the Moracin M core. Based on the chemical structure of this compound (5-[6-hydroxy-5-methoxy-4-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol), the following modifications are necessary:[8][10]
-
Prenylation: A prenyltransferase (PT) catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the C4 position of the benzofuran ring of a moracin intermediate. Several UbiA-type prenyltransferases have been identified in mulberry that can regioselectively prenylate and geranylate moracin substrates.[7]
-
Methoxylation: An O-methyltransferase (OMT) catalyzes the transfer of a methyl group to the hydroxyl group at the C5 position of the benzofuran ring.
The precise order of these tailoring steps is not yet definitively established. It is plausible that either prenylation or methoxylation of a hydroxylated Moracin M precursor could occur first, followed by the subsequent modification.
Quantitative Data
Quantitative data on the biosynthesis of this compound, such as enzyme kinetics and absolute concentrations of intermediates, are limited in the current literature. However, some studies have reported the relative abundance of moracins and related precursors in different mulberry tissues and under various conditions.
| Compound | Tissue/Condition | Concentration/Abundance | Reference |
| Oxyresveratrol | Mulberry Twigs | Detected | [11] |
| Moracin | Mulberry Twigs | Detected, but in trace amounts compared to glycosides | [11] |
| Moracin M | Fibrous roots of mulberry seedlings | Highest relative abundance | [5][12] |
| Moracin N | Mulberry Leaf | EC50 (CAA): 24.92 µM, IC50 (DPPH): 40.00 µM | [13][14] |
| Morusina and Mulberrin | Branches of a German mulberry tree | 43 µg/g and 910 µg/g, respectively | [2][15] |
This table summarizes available quantitative data. Note that direct kinetic data for the enzymes in the this compound specific pathway are not yet available.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the this compound biosynthetic pathway.
Metabolite Analysis by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the primary method for the identification and quantification of moracins and their precursors.
Protocol Outline:
-
Sample Preparation:
-
Freeze-dry mulberry tissue (e.g., roots, leaves, stems) and grind to a fine powder.
-
Extract the powder with a suitable solvent, such as 80% methanol or ethanol, often using ultrasonication to improve efficiency.
-
Centrifuge the extract to pellet debris and filter the supernatant through a 0.22 µm filter.
-
-
Chromatographic Separation:
-
Employ a C18 reversed-phase column.
-
Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
A typical gradient might be: 5-95% B over 30 minutes.
-
-
Mass Spectrometry Detection:
-
Utilize an electrospray ionization (ESI) source, often in negative ion mode.
-
Perform full scan analysis to identify potential metabolites and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification of known compounds like oxyresveratrol, Moracin M, and this compound.
-
Gene Expression Analysis by qRT-PCR
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to measure the expression levels of candidate genes involved in the biosynthetic pathway.
Protocol Outline:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from mulberry tissues using a commercial kit or a CTAB-based method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Primer Design and Validation:
-
qRT-PCR Reaction:
-
Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.
-
Perform the reaction on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the expression of the reference gene(s).[5]
-
Functional Characterization of Enzymes
The function of candidate enzymes is typically confirmed through heterologous expression and in vitro or in vivo assays.
Protocol Outline for Prenyltransferase Assay:
-
Heterologous Expression:
-
Clone the full-length coding sequence of the candidate prenyltransferase gene into an appropriate expression vector (e.g., for E. coli or yeast).
-
Transform the expression host and induce protein expression.
-
Isolate the microsomal fraction (for membrane-bound PTs) or the soluble protein fraction.
-
-
In Vitro Enzyme Assay:
-
Prepare a reaction mixture containing the enzyme preparation, the acceptor substrate (e.g., Moracin M), the prenyl donor (DMAPP), and a suitable buffer with divalent cations (e.g., Mg2+).
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.
-
-
Product Analysis:
-
Analyze the reaction products by HPLC or LC-MS to identify the prenylated moracins by comparing their retention times and mass spectra to authentic standards or by structural elucidation.[7]
-
Conclusion
The biosynthetic pathway of this compound in mulberry trees is a complex and fascinating example of plant specialized metabolism. While the main steps from the phenylpropanoid pathway to the core moracin structure are becoming clearer, further research is needed to fully elucidate the specific enzymes and the exact sequence of the final tailoring steps leading to this compound. The information and protocols provided in this guide offer a solid foundation for researchers to further investigate this pathway, with the ultimate goal of harnessing its potential for the production of valuable pharmaceuticals. The lack of comprehensive quantitative data, particularly enzyme kinetics, highlights a key area for future research.
References
- 1. Identification and validation of reference genes for qRT-PCR analysis in mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C20H20O5 | CID 42605185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Microbial soluble aromatic prenyltransferases for engineered biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UPLC-MS/MS Profiling, Antioxidant, α-Glucosidase Inhibitory, Cholinesterase Inhibitory, and Cardiovascular Protection Potentials of Jialing 20 (Morus multicaulis Perr.) Mulberry Branch Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Functional Constituents in Mulberry (Morus alba L.) Twigs by Different Cultivars, Producing Areas, and Heat Processings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Changes of Polyphenolic Compounds in Mulberry (Morus alba L.) Leaves in Relation to Varieties, Harvest Period, and Heat Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of moracin N in mulberry leaf and evaluation of antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Identification and validation of reference genes for qRT-PCR analysis in mulberry (Morus alba L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Morus alba: A Potent Source of Moracin Derivatives for Drug Discovery and Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
The white mulberry, Morus alba, has a long-standing history in traditional medicine, particularly in Asian countries. Beyond its traditional uses, modern scientific investigation has unveiled a wealth of bioactive compounds within this plant, with a significant focus on the Moracin family of derivatives. These 2-arylbenzofuran compounds have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for novel drug development. This technical guide provides a comprehensive overview of Morus alba as a source of Moracin derivatives, detailing extraction and isolation protocols, summarizing key quantitative data, and elucidating their mechanisms of action through various signaling pathways.
I. Extraction and Isolation of Moracin Derivatives
The successful isolation of Moracin derivatives from Morus alba is a multi-step process involving extraction, fractionation, and purification. The choice of plant material, solvent, and chromatographic technique is critical for obtaining high yields and purity of the target compounds.
Experimental Protocol: A Generalized Approach
While specific protocols may vary, a general and effective methodology for the extraction and isolation of Moracin derivatives can be summarized as follows:
-
Plant Material Preparation:
-
Extraction:
-
The powdered plant material is subjected to extraction with an organic solvent. 70-80% aqueous methanol or ethanol are frequently employed.[4][5]
-
Ultrasonication or reflux can be used to enhance the extraction efficiency.[4][5] The mixture is then filtered and concentrated under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity. A typical solvent series is n-hexane, ethyl acetate, and n-butanol.[4][5]
-
This step separates compounds based on their polarity, with Moracin derivatives often concentrating in the ethyl acetate fraction.
-
-
Purification:
-
The bioactive fraction (e.g., ethyl acetate fraction) is further purified using a combination of chromatographic techniques.
-
Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as n-hexane and ethyl acetate, to separate compounds based on their adsorption affinity.[4][5]
-
Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is used to separate compounds based on their molecular size, often with methanol as the eluent.[6]
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain individual Moracin derivatives of high purity.[6]
-
Illustrative Experimental Workflow
II. Quantitative Data on Moracin Derivatives
Quantitative analysis is crucial for evaluating the efficiency of extraction and the biological potency of the isolated compounds. The following tables summarize key quantitative data from various studies.
Table 1: Yield of Isolated Moracin Derivatives
| Compound | Plant Part | Starting Material (kg) | Yield (mg) | Reference |
| Moracin B | UVC-Irradiated Leaves | 10 | 94.5 | [4] |
| Moracin C | UVC-Irradiated Leaves | 10 | 10.1 | [4] |
| Moracin M | UVC-Irradiated Leaves | 10 | 126.1 | [4] |
| Moracin N | UVC-Irradiated Leaves | 10 | 74.2 | [4] |
| Moracin Derivative (unspecified) | Twigs | 2.0 (crude extract 80.2g) | Not specified for individual moracins | [2] |
| Moracin M 6-O-β-d-glucopyranoside | Leaves | 2.1 | 6.1 | [5] |
Note: Yields can vary significantly based on the specific plant cultivar, growing conditions, and the extraction and purification methods employed.
Table 2: Biological Activity of Moracin Derivatives (IC50 Values)
| Compound | Biological Activity | Cell Line / Enzyme | IC50 (µM) | Reference |
| Moracin C | Soluble Epoxide Hydrolase Inhibition | sEH | 1.1 | [6] |
| Moracin M | Soluble Epoxide Hydrolase Inhibition | sEH | 1.2 | [6] |
| Moracin N | Soluble Epoxide Hydrolase Inhibition | sEH | 9.9 | [6] |
| Chalcomoracin | Tyrosinase Inhibition | Mushroom Tyrosinase | 5.61 | [4] |
| Chalcomoracin | α-Glucosidase Inhibition | α-Glucosidase | 6.00 | [4] |
III. Signaling Pathways Modulated by Moracin Derivatives
Moracin derivatives exert their biological effects by modulating various intracellular signaling pathways implicated in diseases such as cancer and inflammation.
A. Anti-Cancer Mechanisms
Several Moracin derivatives have demonstrated potent anti-cancer activities by interfering with key signaling cascades that regulate cell proliferation, survival, and apoptosis.
-
Wnt/β-catenin Pathway: Moracin D has been shown to inhibit the Wnt3a/FOXM1/β-catenin signaling pathway in breast cancer cells.[7] This inhibition leads to decreased cell proliferation and the induction of apoptosis.[7]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival. Sanggenol L, another flavonoid from Morus alba, has been found to induce apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway.[7]
-
NF-κB Pathway: The NF-κB signaling pathway is critically involved in inflammatory responses and cancer. Certain constituents of Morus alba have been shown to exert anti-inflammatory effects by regulating the NF-κB pathway.[8]
Diagram: Wnt/β-catenin Signaling Pathway Inhibition by Moracin D
B. Anti-Inflammatory Mechanisms
Chronic inflammation is a hallmark of many diseases. Moracin derivatives have shown significant anti-inflammatory properties, in part through the inhibition of soluble epoxide hydrolase (sEH).
-
Soluble Epoxide Hydrolase (sEH) Inhibition: sEH is an enzyme that degrades anti-inflammatory lipid mediators called epoxyeicosatrienoic acids (EETs).[6] By inhibiting sEH, Moracin derivatives increase the levels of EETs, which then exert vasodilatory and anti-inflammatory effects.[6] A kinetic study revealed that some Moracin derivatives act as competitive or mixed-type inhibitors of sEH.[6]
Diagram: Mechanism of sEH Inhibition by Moracin Derivatives
IV. Conclusion
Morus alba stands out as a valuable natural source of Moracin derivatives with significant therapeutic potential. The established protocols for their extraction and isolation, coupled with the growing body of evidence on their biological activities and mechanisms of action, provide a solid foundation for further research and development. The ability of these compounds to modulate key signaling pathways in cancer and inflammation highlights their promise as lead compounds for the development of novel therapeutics. This guide serves as a foundational resource for scientists and researchers dedicated to harnessing the pharmacological potential of these natural products.
References
- 1. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isolation, Identification, and Quantification of Tyrosinase and α-Glucosidase Inhibitors from UVC-Irradiated Mulberry (Morus alba L.) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Anti-Melanogenesis Constituents from Morus alba L. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coumarin and Moracin Derivatives from Mulberry Leaves (Morus alba L.) with Soluble Epoxide Hydrolase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities [frontiersin.org]
- 8. frontiersin.org [frontiersin.org]
The Role of Moracins as Phytoalexins in Plant Defense: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Phytoalexins represent a crucial component of the plant's induced defense system, comprising a diverse arsenal of low molecular weight antimicrobial compounds synthesized de novo in response to pathogen attack or abiotic stress.[1] Within this class of defense molecules, the moracins—a group of 2-arylbenzofuran derivatives primarily found in the Moraceae family (e.g., mulberry, Morus alba)—have emerged as significant players in plant immunity.[2][3] These compounds are not typically present in healthy plant tissues but accumulate rapidly at the site of infection or stress, contributing to the inhibition of invading pathogens.[4] This technical guide provides an in-depth examination of the role of moracins in plant defense, detailing their biosynthesis, induction, mechanism of action, and the experimental protocols used for their study.
Moracin Biosynthesis Pathway
The biosynthesis of moracins is intricately linked to the general phenylpropanoid pathway, a central route for the production of a wide array of plant secondary metabolites. The pathway initiates with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce key precursors that are channeled into moracin synthesis.
The core pathway is as follows:
-
Phenylalanine Ammonia-Lyase (PAL) : Catalyzes the deamination of phenylalanine to form cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H) : Hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate-CoA Ligase (4CL) : Activates p-coumaric acid by adding a Coenzyme A molecule, forming p-coumaroyl-CoA.[2][5]
From p-coumaroyl-CoA, the pathway diverges towards various phenolic compounds. A key step proposed for moracin biosynthesis in mulberry involves the action of p-coumaroyl CoA 2′-hydroxylase (C2′H) , which is believed to be involved in the formation of stilbene and deoxychalcone precursors necessary for the construction of the 2-arylbenzofuran skeleton of moracins.[2][3] Subsequent steps involve cyclization and modifications such as prenylation and hydroxylation, catalyzed by enzymes like prenyltransferases (PTs) and cytochrome P450s (CYP450s), to generate the diverse family of moracin compounds, including moracin M and moracin C.[5]
Induction and Regulation of Moracin Production
Moracin accumulation is a classic induced defense response, triggered by various biotic and abiotic elicitors. This regulation occurs at the transcriptional level, involving complex signaling pathways that perceive the stress signal and activate the expression of moracin biosynthetic genes.
Elicitors:
-
Biotic Elicitors: Infection by pathogenic fungi, such as Botrytis cinerea, is a potent inducer of moracin biosynthesis.[2] Components from microbial cell walls, like chitin or yeast extract, can also act as elicitors.
-
Abiotic Elicitors: Environmental stresses, particularly UV-B radiation, have been shown to trigger the accumulation of moracins.[2] Other abiotic factors include the application of chemical elicitors like methyl jasmonate (MeJA), cyclodextrins (CD), and hydrogen peroxide (H₂O₂).[4]
Signaling Pathways: The induction of phytoalexins like moracins is primarily mediated by the jasmonic acid (JA) and salicylic acid (SA) signaling pathways, which are central to plant immunity.[6][7][8] Upon perception of a pathogen or elicitor, a signaling cascade is initiated, leading to the activation of transcription factors (TFs). In mulberry, TFs from the AP2/ERF, WRKY, and NAC families have been identified through co-expression analysis as likely regulators of moracin biosynthesis genes.[5] These TFs bind to specific promoter regions of the biosynthetic genes (e.g., PAL, C4H, 4CL, C2'H), leading to their coordinated up-regulation and the subsequent production of moracins.
Data Presentation: Quantitative Analysis of Moracin Accumulation
The accumulation of moracins can be substantial under elicited conditions. The following tables summarize quantitative data from studies on Morus alba.
Table 1: Elicitor-Induced Accumulation of Moracins in Morus alba Hairy Root Cultures
| Moracin Compound | Elicitor Treatment | Concentration (mg/g Dry Weight) | Fold Increase (vs. Control) | Reference |
| Moracin M | CD + MgCl₂ + H₂O₂ | 7.82 ± 1.26 | Not Detected in Control | [4] |
| Moracin C | CD + MgCl₂ + H₂O₂ | 1.82 ± 0.65 | Not Detected in Control | [4] |
Hairy root cultures were treated for 192 hours. CD: Cyclodextrin.
Table 2: Antifungal Activity of Moracins
| Moracin Compound | Pathogen | Activity Metric | Concentration | Reference |
| Moracin A | Diaporthe nomurai | Complete Inhibition | 14 ppm | [4] |
Experimental Protocols
Protocol 1: Extraction of Moracins from Mulberry Leaves for HPLC Analysis
This protocol outlines a general method for the extraction of moracins from plant tissue, synthesized from common laboratory practices.
1. Materials and Reagents:
-
Fresh or lyophilized mulberry leaves
-
Liquid nitrogen
-
Mortar and pestle or mechanical grinder
-
Extraction Solvent: 70-80% aqueous methanol (HPLC grade)
-
Centrifuge and centrifuge tubes (50 mL)
-
Rotary evaporator
-
Solvents for partitioning: n-hexane, ethyl acetate (HPLC grade)
-
Separatory funnel
-
Final Solvent: Methanol (HPLC grade)
-
Syringe filters (0.22 or 0.45 µm)
2. Procedure:
-
Sample Preparation: Harvest mulberry leaves and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize (freeze-dry) the leaves for 48-72 hours to remove water.
-
Grinding: Grind the dried leaves into a fine powder using a pre-chilled mortar and pestle or a mechanical grinder.
-
Extraction: Weigh approximately 1 g of the powdered leaf tissue into a 50 mL centrifuge tube. Add 20 mL of 70% aqueous methanol.
-
Sonication/Maceration: Sonicate the mixture for 30 minutes in an ultrasonic bath or macerate by shaking on an orbital shaker for 12-24 hours at room temperature, protected from light.[9]
-
Centrifugation: Centrifuge the mixture at 4,000 x g for 15 minutes. Carefully decant the supernatant into a clean flask.
-
Re-extraction: Repeat the extraction process (steps 3-5) on the remaining pellet one more time to ensure complete extraction. Pool the supernatants.
-
Solvent Evaporation: Concentrate the pooled supernatant in vacuo using a rotary evaporator at 40°C until the methanol is completely removed, leaving an aqueous residue.
-
Defatting: Transfer the aqueous residue to a separatory funnel. Add an equal volume of n-hexane and shake vigorously to remove non-polar compounds like chlorophyll and lipids. Allow the layers to separate and discard the upper n-hexane layer. Repeat this step twice.
-
Fractionation: To the remaining aqueous layer, add an equal volume of ethyl acetate and shake. This will extract the moderately polar moracins into the ethyl acetate phase. Allow the layers to separate and collect the upper ethyl acetate layer. Repeat the ethyl acetate extraction twice.
-
Final Concentration: Combine the ethyl acetate fractions and evaporate to dryness using a rotary evaporator.
-
Sample Reconstitution: Re-dissolve the dried extract in a precise volume (e.g., 1-2 mL) of HPLC-grade methanol.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to analysis.
Protocol 2: Quantification of Moracins by HPLC-UV
This protocol provides a representative HPLC method for the separation and quantification of moracins.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid (adjusts pH and improves peak shape).
-
Mobile Phase B: Acetonitrile or Methanol (HPLC grade).
-
Gradient Elution: A gradient elution is typically required to separate the various moracins and related phenolics. A representative gradient is:
-
0-5 min: 10% B
-
5-35 min: 10% to 70% B (linear gradient)
-
35-40 min: 70% to 100% B (linear gradient)
-
40-45 min: Hold at 100% B (column wash)
-
45-50 min: 100% to 10% B (return to initial conditions)
-
50-60 min: Hold at 10% B (column equilibration) (Note: This gradient is a starting point and must be optimized for the specific column and compounds of interest.)
-
3. HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
-
Detection Wavelength: Moracins have strong UV absorbance. A wavelength of ~320 nm is often effective for their detection.[3] A DAD can be used to monitor multiple wavelengths and obtain UV spectra for peak identification.
4. Quantification:
-
Standards: Prepare a series of standard solutions of known concentrations using purified moracin compounds (e.g., moracin C, moracin M).
-
Calibration Curve: Inject the standards into the HPLC system and record the peak area for each concentration. Construct a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Inject the filtered sample extracts (from Protocol 1).
-
Calculation: Identify the moracin peaks in the sample chromatogram by comparing their retention times with the standards. Quantify the amount of each moracin by interpolating its peak area on the calibration curve. The final concentration is expressed as mg per gram of dry weight of the original plant material.
Protocol 3: Pathogen Infection Assay on Detached Mulberry Leaves
This protocol describes a method to induce moracin production by challenging mulberry leaves with a fungal pathogen.
1. Materials:
-
Healthy, young, fully expanded mulberry leaves from plants grown in controlled conditions.
-
Fungal pathogen culture (e.g., Botrytis cinerea) grown on Potato Dextrose Agar (PDA).
-
Sterile distilled water.
-
Hemocytometer or spectrophotometer for spore counting.
-
Petri dishes lined with moist filter paper.
-
Micropipette.
-
Parafilm.
2. Procedure:
-
Spore Suspension Preparation: Grow B. cinerea on PDA plates for 10-14 days until sporulation is abundant. Flood the plate with a small amount of sterile distilled water and gently scrape the surface with a sterile loop to release the conidia.
-
Spore Concentration: Filter the spore suspension through sterile cheesecloth or nylon mesh to remove mycelial fragments. Adjust the concentration of the spore suspension to a desired level (e.g., 1 x 10⁵ or 1 x 10⁶ spores/mL) using a hemocytometer.
-
Leaf Preparation: Gently wipe the surface of detached mulberry leaves with 70% ethanol and allow them to air dry in a sterile hood to reduce surface contaminants.
-
Inoculation: Place the leaves, adaxial side up, in Petri dishes containing moistened filter paper to maintain high humidity. Place a small droplet (5-10 µL) of the fungal spore suspension onto the center of each leaf.[10] For control leaves, apply a droplet of sterile water.
-
Incubation: Seal the Petri dishes with Parafilm and incubate them in a growth chamber at 20-25°C with a photoperiod (e.g., 12h light/12h dark).
-
Time-Course Sampling: At specified time points post-inoculation (e.g., 24, 48, 72, 96 hours), harvest the inoculated leaves. It is recommended to sample the tissue directly at and surrounding the inoculation site, as this is where phytoalexin accumulation will be highest.
-
Analysis: Immediately freeze the harvested tissue in liquid nitrogen and store at -80°C until ready for moracin extraction and analysis as described in Protocols 1 and 2.
Conclusion
Moracins are potent phytoalexins that play an integral role in the chemical defense strategy of mulberry and other members of the Moraceae family. Their synthesis via the phenylpropanoid pathway and rapid accumulation upon pathogen or stress perception underscores their importance in plant immunity. The ability to induce and quantify these compounds using the methodologies outlined in this guide is essential for researchers aiming to understand and potentially harness these natural defense mechanisms. For drug development professionals, the antimicrobial and other pharmacological properties of moracins present an interesting scaffold for the development of new therapeutic agents. Further research into the specific regulatory networks controlling their production and a broader characterization of their antimicrobial spectrum will continue to illuminate the vital role of these molecules in both plant and human health.
References
- 1. researchgate.net [researchgate.net]
- 2. De novo Transcriptome Analysis Revealed the Putative Pathway Genes Involved in Biosynthesis of Moracins in Morus alba L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Elicitation of Stilbenes and Benzofuran Derivatives in Hairy Root Cultures of White Mulberry (Morus alba) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In-vitro and in-planta Botrytis cinerea Inoculation Assays for Tomato - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-Tumorigenic Potential of Moracins: A Technical Guide
A Note to the Reader: While this guide focuses on the role of the Moracin family of compounds in inhibiting tumor promotion, it is important to note that specific research on Moracin T is exceptionally limited in publicly available scientific literature. Therefore, this document provides a comprehensive overview based on the robust data available for closely related and well-studied analogs such as Moracin, Moracin C, and Moracin D. The mechanisms and data presented herein are attributed to these specific compounds and serve as a foundational framework for understanding the potential anti-tumor activities of the broader Moracin family, including this compound.
Executive Summary
The Moracin family, a group of benzofuran derivatives isolated from plants of the Morus species, has garnered significant attention for its diverse biological activities, including anti-inflammatory, antioxidant, and notably, anti-cancer properties.[1] This technical guide synthesizes the current understanding of the role of Moracin compounds in the inhibition of tumor promotion, with a focus on the underlying molecular mechanisms, quantitative data from key studies, and detailed experimental protocols. The evidence presented highlights the potential of Moracins as chemopreventive agents, acting through the modulation of critical signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Core Mechanisms of Tumor Promotion Inhibition
Studies on Moracin and its derivatives have elucidated several key mechanisms through which these compounds inhibit tumor promotion, particularly in the context of skin carcinogenesis models.
Attenuation of Inflammatory Responses
A recurring theme in the anti-tumor promoting activity of Moracins is their ability to suppress inflammatory processes, which are critical for tumor development. Topical application of Moracin has been shown to inhibit the expression of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in mouse skin tumor models.[2] TNF-α is a known endogenous tumor promoter that mediates its effects through pathways involving Protein Kinase C alpha (PKCα) and Activator Protein-1 (AP-1).[2] By inhibiting TNF-α expression, Moracin effectively dampens the inflammatory cascade that drives tumor promotion.[2]
Furthermore, Moracin treatment significantly suppresses the expression of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[2][3] This anti-inflammatory action is also associated with a reduction in leukocyte infiltration at the site of tumor promotion.[2][3]
Reduction of Oxidative Stress
Oxidative stress is a major contributor to the tumor promotion stage. Moracin has been demonstrated to suppress oxidative stress induced by tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA).[2] This is evidenced by the significant reduction in the levels of 4-hydroxynonenal (4-HNE), a marker of lipid peroxidation, in the epidermis of mice treated with Moracin.[2][3] The antioxidant activity of Moracins is believed to be a key component of their cancer-suppressing potential.[2]
Modulation of Cellular Proliferation and Gene Expression
Moracin treatment has been found to inhibit epidermal hyper-proliferation induced by tumor promoters.[2] This is accompanied by the suppression of the expression of proto-oncogenes such as c-fos and c-myc, which are crucial for cell cycle progression and proliferation.[2][3]
Induction of Apoptosis
Specific Moracin derivatives, such as Moracin D, have been shown to induce apoptosis in various cancer cell lines. In prostate cancer cells, Moracin D's apoptotic effect is mediated through the activation of PPAR gamma/PKC delta and the inhibition of PKC alpha.[4] In breast cancer cells, Moracin D induces apoptosis by inhibiting the Wnt3a/FOXM1/β-Catenin axis and activating GSK3β and caspases.[5] Furthermore, in pancreatic cancer, Moracin D promotes apoptosis by targeting the XIAP/PARP1 axis.[6]
Quantitative Data on Anti-Tumor Promotion Effects
The following tables summarize the quantitative data from studies on the inhibitory effects of Moracin and its derivatives on tumor promotion.
Table 1: In Vivo Anti-Tumor Promotion Activity of Moracin in a DMBA/TPA-Induced Mouse Skin Carcinogenesis Model [2][3]
| Parameter | Control (TPA only) | 2.5 mg Moracin + TPA | 5.0 mg Moracin + TPA |
| Tumor Incidence (%) | High (specific % not stated) | Significantly Reduced | Significantly Reduced |
| Tumor Multiplicity | High (specific count not stated) | Significantly Reduced | Significantly Reduced |
| 4-HNE Labeling Index Reduction (%) | - | Not specified | 83% |
| c-fos Expression Reduction (%) | - | Not specified | 91% |
| c-myc Expression Reduction (%) | - | Not specified | Not specified |
| COX-2 Expression Reduction (%) | - | Not specified | 76% |
Table 2: In Vitro Cytotoxicity of Moracin D [3]
| Cell Line | Compound | IC50 Value (µM) |
| DU145 (Prostate Cancer) | Moracin D | 15 |
| PC3 (Prostate Cancer) | Moracin D | 24.8 |
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by Moracin compounds in the inhibition of tumor promotion.
Caption: Moracin inhibits TPA-induced tumor promotion by suppressing the expression of the pro-inflammatory cytokine TNF-α.
Caption: Moracin D induces apoptosis in breast cancer cells by inhibiting the Wnt3a/β-catenin/FOXM1 signaling pathway and activating GSK3β.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on Moracin's anti-tumor promoting effects.
Two-Stage Mouse Skin Carcinogenesis Model[2][3]
-
Animals: Female ICR mice.
-
Initiation: A single topical application of 190 nmol of 7,12-dimethylbenz(a)anthracene (DMBA) in 0.2 ml of acetone to the shaved dorsal skin.
-
Promotion: One week after initiation, topical application of 3.20 nmol of TPA in 0.2 ml of acetone is administered twice weekly for 16 weeks.
-
Moracin Treatment: 2.5 mg or 5.0 mg of Moracin in 0.2 ml of acetone is applied topically 30 minutes prior to each TPA treatment.
-
Endpoint: The incidence and multiplicity of skin tumors are recorded weekly.
Immunohistochemistry for Protein Expression[2]
-
Tissue Preparation: Skin samples are fixed in 10% buffered formalin and embedded in paraffin. 4 µm sections are prepared.
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol.
-
Antigen Retrieval: Method varies depending on the primary antibody.
-
Blocking: Sections are incubated with a blocking solution (e.g., normal goat serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with primary antibodies against target proteins (e.g., TNF-α, 4-HNE, c-fos, COX-2) overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex. The signal is visualized using a chromogen such as diaminobenzidine (DAB).
-
Quantification: The percentage of positively stained cells (labeling index) is determined by counting at least 1000 cells from multiple fields.
Western Blot Analysis[7]
-
Cell Lysis: Cancer cells are treated with various concentrations of Moracin D for a specified time (e.g., 24 hours). Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., pro-caspase 3, PARP, Bcl-2, XIAP, FOXM1, β-catenin) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the Moracin compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)[8]
-
Cell Treatment: Cells are treated with the Moracin compound at various concentrations for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Conclusion and Future Directions
The available evidence strongly suggests that compounds from the Moracin family possess significant anti-tumor promoting properties. Their multifaceted mechanism of action, encompassing the suppression of inflammation and oxidative stress, modulation of key signaling pathways, and induction of apoptosis, makes them promising candidates for further investigation in cancer chemoprevention and therapy.
Future research should focus on:
-
Isolating and characterizing the specific anti-tumor activities of this compound.
-
Elucidating the detailed molecular targets of various Moracin compounds.
-
Evaluating the efficacy of Moracins in a broader range of in vivo cancer models.
-
Investigating potential synergistic effects of Moracins with existing chemotherapy agents.
A deeper understanding of the therapeutic potential of the Moracin family will be crucial for the development of novel and effective strategies for cancer treatment and prevention.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Moracin D suppresses cell growth and induces apoptosis via targeting the XIAP/PARP1 axis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Moracin T: A Technical Guide to its Mechanisms of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moracin T, a natural product isolated from Morus species, has garnered scientific interest due to its potential therapeutic properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action within biological systems. The primary focus is on its well-documented antioxidant capabilities, with further exploration into its putative anti-inflammatory and anti-cancer activities, drawing evidence from studies on closely related moracin compounds. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to serve as a comprehensive resource for the scientific community.
Antioxidant Mechanism of Action
This compound is recognized as a potent antioxidant agent.[1][2][3] Its primary mechanism of action in this regard is the scavenging of free radicals, which is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. Theoretical studies based on density functional theory (DFT) have elucidated the chemical mechanisms underlying this compound's radical-scavenging prowess.[1][2][3] These investigations point to three principal mechanisms:
-
Hydrogen Atom Transfer (HAT): In this one-step process, this compound donates a hydrogen atom to a free radical, thereby neutralizing it.
-
Sequential Electron Transfer Proton Transfer (SETPT): This two-step mechanism involves the initial transfer of an electron from this compound to the free radical, forming a cation radical, followed by the transfer of a proton.
-
Sequential Proton Loss Electron Transfer (SPLET): This mechanism begins with the loss of a proton from this compound, followed by the transfer of an electron to the free radical.
Computational analyses suggest that the SPLET mechanism is a significant pathway for the antioxidant activity of this compound.[1][2]
Quantitative Data: Antioxidant Activity
The antioxidant efficacy of this compound has been quantified using various assays. The half-maximal effective concentration (EC50) in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a key metric.
| Compound | Assay | EC50 Value (µg/mL) | Reference |
| This compound | DPPH | 4.12 ± 2.73 |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the determination of the free radical scavenging activity of this compound using the stable DPPH radical.
Principle: DPPH is a stable free radical with a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm. The degree of discoloration indicates the scavenging potential of the antioxidant.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
This compound (or test compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer capable of reading at 517 nm
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.
-
Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From this stock, create a series of dilutions to determine the EC50 value.
-
Assay:
-
To a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of this compound or the positive control to the wells.
-
For the blank, add methanol instead of the test sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
EC50 Determination: The EC50 value is determined by plotting the percentage of inhibition against the concentration of this compound. The EC50 is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Signaling Pathway: Antioxidant Mechanism
Caption: Theoretical mechanisms of this compound's antioxidant activity.
Anti-inflammatory Mechanism of Action
While direct experimental evidence for this compound's anti-inflammatory activity is limited, studies on closely related moracin compounds, such as moracins C, M, O, and P, provide strong indications of a shared mechanism of action.[4][5][6][7] The primary anti-inflammatory pathway implicated for the moracin family is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[4][5][7] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2).
Moracins have been shown to suppress the activation of NF-κB, which in turn downregulates the production of inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and interleukins.[4][5] Furthermore, some moracins have demonstrated the ability to inhibit the expression of pro-inflammatory enzymes such as COX-2 and the transcription factors c-fos and c-myc, which are involved in inflammatory and proliferative responses.
Quantitative Data: Anti-inflammatory Activity of Moracin Analogues
| Compound | Assay | Cell Line/Model | IC50 Value (µM) | Reference |
| Moracin C | Nitric Oxide (NO) Production | RAW 264.7 | 7.70 | [1] |
| Moracin M | IL-6 Production | A549 | 8.1 | [5] |
| Moracin O & P | NF-κB Activity Inhibition | 4T1 | >0.003 | [4] |
| Kuwanon A | COX-2 Inhibition | in vitro | 14 | [8] |
Experimental Protocol: NF-κB Luciferase Reporter Assay
This protocol describes a method to quantify the inhibitory effect of this compound on NF-κB activation using a luciferase reporter system.
Principle: Cells are transfected with a plasmid containing the luciferase gene under the control of an NF-κB response element. When NF-κB is activated (e.g., by TNF-α), it binds to this response element and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to NF-κB activity. An inhibitor like this compound would reduce the luminescence.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
NF-κB activator (e.g., TNF-α)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the dual-luciferase assay system protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibitory effect of this compound is determined by comparing the normalized luciferase activity in treated cells to that in stimulated, untreated cells.
Signaling Pathway: Putative Anti-inflammatory Mechanism
Caption: Putative anti-inflammatory signaling pathway of this compound.
Anti-Cancer Mechanism of Action
The anti-cancer properties of this compound have not been extensively studied; however, research on other moracin derivatives, such as Moracin D and Moracin N, suggests potential mechanisms through which this compound might exert anti-neoplastic effects. These mechanisms primarily revolve around the induction of apoptosis (programmed cell death) in cancer cells.
-
Moracin D has been shown to induce apoptosis in pancreatic and breast cancer cells by targeting the XIAP/PARP1 axis.[9] XIAP (X-linked inhibitor of apoptosis protein) is an anti-apoptotic protein, and its inhibition leads to the activation of caspases, key executioners of apoptosis.
-
Moracin N induces both autophagy and apoptosis in lung cancer cells through the generation of reactive oxygen species (ROS).[10] The accumulation of ROS can lead to mitochondrial dysfunction and the activation of apoptotic pathways.
Based on these findings, it is plausible that this compound may also induce apoptosis in cancer cells through similar or related signaling pathways.
Quantitative Data: Anti-Cancer Activity of Moracin Analogues
As with its anti-inflammatory activity, specific IC50 values for this compound against cancer cell lines are not well-documented. The following table presents data for other moracin compounds.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Moracin P | MKN45 | Gastric Cancer | 2.8 | [11] |
| Moracin P | HGC27 | Gastric Cancer | 3.5 | [11] |
| Moracin P | HCT116 | Colon Cancer | 4.2 | [11] |
Experimental Protocol: Cell Viability (MTT) Assay
This protocol details a common method to assess the effect of this compound on the viability of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and FBS
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: % Viability = (Abs_treated / Abs_control) x 100 The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be determined from a dose-response curve.
Signaling Pathway: Putative Anti-Cancer Mechanism
Caption: Putative anti-cancer signaling pathway of this compound.
Conclusion
This compound exhibits a well-characterized and potent antioxidant activity, primarily through radical scavenging mechanisms. While direct experimental evidence for its anti-inflammatory and anti-cancer effects is still emerging, studies on closely related moracin compounds strongly suggest that this compound likely shares similar mechanisms of action, including the inhibition of the NF-κB signaling pathway and the induction of apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound. Future studies should focus on obtaining specific quantitative data for this compound in various disease models to fully elucidate its pharmacological profile and potential clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Moracin M inhibits airway inflammation by interrupting the JNK/c-Jun and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti‑inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF‑κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba | MDPI [mdpi.com]
- 9. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Spectroscopic and Mechanistic Insights into Moracin T: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a consolidated overview of the available spectroscopic data for Moracin T, a natural benzofuran derivative isolated from Morus mesozygia. Due to its documented antibacterial and potential anti-inflammatory and anti-tumorigenic properties, this compound is a compound of interest for further investigation in drug discovery and development. This document summarizes its mass spectrometry data, outlines general experimental protocols for its characterization, and visualizes its analytical workflow and a potential mechanism of action.
Introduction to this compound
This compound is a phenolic compound belonging to the 2-arylbenzofuran class of natural products. First identified in the stem bark of the African mulberry tree, Morus mesozygia, it is part of a larger family of moracin compounds known for their diverse biological activities. The structural details of this compound are as follows:
-
Systematic Name: 5-[6-hydroxy-5-methoxy-4-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol
-
Molecular Formula: C₂₀H₂₀O₅
-
Molecular Weight: 340.4 g/mol
-
CAS Number: 1146113-27-0
Spectroscopic Data
The structural elucidation of this compound relies on standard spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for determining the molecular formula and fragmentation pattern of this compound. Analysis is typically performed in negative ion mode [M-H]⁻. The fragmentation data provides crucial information for its identification in complex mixtures like plant extracts.
| Ion | Observed m/z | Description |
| [M-H]⁻ | 339.1238 | Deprotonated molecular ion |
| [M-H-CH₃]⁻ | 324.1003 | Loss of a methyl group |
| [M-H-OCH₃]⁻ | 309 | Loss of a methoxyl group from the precursor ion |
| Fragment Ion 1 | 161 | Further fragmentation of the m/z 309 ion |
| Fragment Ion 2 | 137 | Further fragmentation of the m/z 309 ion |
Nuclear Magnetic Resonance (NMR) Data
Experimental Protocols
The following sections describe generalized methodologies for the isolation and spectroscopic analysis of this compound, based on standard practices for natural product chemistry.
Isolation and Purification
-
Extraction: The dried and powdered stem bark of Morus mesozygia is typically extracted with methanol (MeOH) at room temperature. The resulting crude extract is concentrated under reduced pressure.
-
Solvent Partitioning: The crude methanolic extract is subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity. This compound is expected to be present in the ethyl acetate fraction.
-
Chromatography: The bioactive fraction (EtOAc) is further purified using a combination of chromatographic techniques, including:
-
Silica Gel Column Chromatography: Elution with a gradient of n-hexane and ethyl acetate.
-
Sephadex LH-20 Column Chromatography: Elution with methanol to remove smaller impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification using a C18 column with a suitable mobile phase, such as a water/acetonitrile gradient.
-
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra should be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Deuterated solvents such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used.
-
Mass Spectrometry (MS): High-resolution mass spectra are typically acquired using an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The analysis is performed in both positive and negative ion modes to obtain comprehensive data. For MS/MS fragmentation studies, a quadrupole or ion trap analyzer is used.
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for this compound analysis and a proposed signaling pathway for its anti-inflammatory activity.
Moracin T: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability properties of Moracin T, a naturally occurring benzofuran derivative isolated from Morus species. The information presented herein is intended to support research, drug development, and formulation activities involving this compound.
Core Properties of this compound
This compound is a phenolic compound with a molecular weight of 340.4 g/mol and the chemical formula C₂₀H₂₀O₅. Its structure contains multiple hydroxyl groups and a benzofuran core, which influence its physicochemical properties.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, impacting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.
Quantitative Solubility Data
Limited quantitative solubility data for this compound is publicly available. The following table summarizes the known solubility information.
| Solvent | Solubility | Temperature | Method |
| Dimethyl Sulfoxide (DMSO) | 40 mg/mL[1] | Not Specified | Not Specified |
| Chloroform | Soluble[2] | Not Specified | Not Specified |
| Dichloromethane | Soluble[2] | Not Specified | Not Specified |
| Ethyl Acetate | Soluble[2] | Not Specified | Not Specified |
| Acetone | Soluble[2] | Not Specified | Not Specified |
Note: The term "soluble" indicates that the compound dissolves in the solvent, but the exact concentration is not specified. Further studies are required to determine the precise solubility in these organic solvents.
Experimental Protocol: Solubility Determination (Shake-Flask Method)
A standard method for determining the equilibrium solubility of a compound is the shake-flask method.
Objective: To determine the saturation solubility of this compound in various solvents.
Materials:
-
This compound (powder)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, propylene glycol)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the selected solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility in mg/mL or other appropriate units.
Stability Profile
Understanding the stability of this compound under various environmental conditions is essential for its handling, storage, and formulation into a stable drug product.
Storage Conditions
Based on supplier recommendations, the following storage conditions are advised to maintain the integrity of this compound:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| In Solvent | -80°C | 1 year[1] |
Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies, conducted under more extreme conditions than accelerated stability testing, help in the development of stability-indicating analytical methods.[3]
3.2.1. Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound, based on ICH guidelines.[4][5]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated photostability chamber
-
Temperature- and humidity-controlled stability chambers
-
HPLC system
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl.
-
Incubate at an elevated temperature (e.g., 60°C) for a defined period.
-
Withdraw samples at various time points, neutralize, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH.
-
Incubate at room temperature or a slightly elevated temperature.
-
Withdraw samples at various time points, neutralize, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution containing 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Analyze samples at different time intervals by HPLC.
-
-
Thermal Degradation:
-
Store solid this compound in a stability chamber at an elevated temperature (e.g., 60°C).
-
Analyze samples at specified time points.
-
-
Photostability:
-
Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light.
-
Analyze both exposed and control samples.
-
Analytical Methodology
A robust analytical method is essential for the accurate quantification of this compound in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.
HPLC Method Development Considerations
While a specific validated HPLC method for this compound was not found in the public literature, a method can be developed based on the analysis of similar compounds from Morus species.
-
Column: A reversed-phase C18 column is a common choice for the separation of phenolic compounds.
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound should be used. Diode array detection (DAD) can be employed to assess peak purity.
-
Validation: The analytical method should be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.
Signaling Pathways
While not directly related to solubility and stability, understanding the biological targets of this compound is crucial for its development as a therapeutic agent. This compound has been reported to inhibit c-Myc and COX.
Conclusion
This technical guide summarizes the currently available information on the solubility and stability of this compound. While some data exists, particularly regarding its solubility in DMSO and general storage conditions, there is a clear need for more comprehensive, quantitative studies. The provided experimental protocols, based on standard pharmaceutical industry practices and ICH guidelines, offer a framework for researchers to generate the necessary data to support the continued development of this compound as a potential therapeutic agent.
References
- 1. This compound | COX | c-Myc | TargetMol [targetmol.com]
- 2. This compound | CAS:1146113-27-0 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. pharmtech.com [pharmtech.com]
- 4. snscourseware.org [snscourseware.org]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis of Moracin T and related 2-arylbenzofurans. While a specific total synthesis for this compound has not been extensively reported in the reviewed literature, the synthetic strategies for closely related and structurally analogous moracins, such as Moracin C, M, O, and P, offer a robust blueprint for its synthesis. The protocols herein are based on established methodologies for constructing the core 2-arylbenzofuran scaffold, a key structural motif in the moracin family.
Introduction to Moracins
Moracins are a class of naturally occurring benzofuran derivatives, primarily isolated from plants of the Morus genus (mulberry).[1] These compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1] Their complex structures and valuable pharmacological profiles make them attractive targets for total synthesis.
Synthetic Strategies for the 2-Arylbenzofuran Core
The construction of the 2-arylbenzofuran skeleton is the cornerstone of any total synthesis of moracins. Two primary and effective strategies have emerged from the literature:
-
Sonogashira Cross-Coupling followed by Cyclization: This is a widely employed and efficient method for forming the benzofuran ring. It typically involves the palladium-catalyzed cross-coupling of a substituted 2-halophenol with a terminal alkyne, followed by an in-situ or subsequent cyclization to yield the 2-arylbenzofuran.[2][3]
-
Intramolecular Wittig Reaction: This approach involves the reaction of a suitably functionalized phosphonium salt with an aldehyde or ester to form the furan ring fused to the benzene ring. This method provides a concise route to polyphenolic benzofurans.[4][5]
Data Presentation
Table 1: Yields of Key Synthetic Steps in the Synthesis of Moracin C and Related Benzofurans
| Step | Reaction | Product | Yield (%) | Reference |
| 1 | Sonogashira Coupling | 2-(3,5-Dimethoxyphenylethynyl)-5-methoxyphenol | 62 | [6] |
| 2 | Prenylation | 2-(3,5-Dimethoxyphenyl)-5-methoxy-4-prenylbenzofuran | 25 | [6] |
| 3 | Demethylation | Moracin C | Not specified | [6] |
| 4 | Intramolecular Wittig Reaction | 2-Arylbenzo[b]furan | Not specified | [4] |
| 5 | Overall Synthesis of Moracin C | Moracin C | 12 (10 steps) | [4][5] |
Table 2: Biological Activity of Selected Moracin Derivatives
| Compound | Biological Activity | Assay | Result | Reference |
| Compound 7 (Moracin M derivative) | PCSK9 Inhibition | HepG2 cells | 97.1% inhibition | [6] |
| Berberine (Control) | PCSK9 Inhibition | HepG2 cells | 60.9% inhibition | [6] |
| Moracin O | HIF-1 Inhibitory Activity | HRE reporter assay in Hep3B cells | IC50 = 6.76 nM | [3] |
| Moracin P | HIF-1 Inhibitory Activity | HRE reporter assay in Hep3B cells | IC50 = 10.7 nM | [3] |
| This compound | Antioxidant Activity | DFT computational study | Potent radical scavenger | [7][8] |
| This compound | Tumor Promotion Inhibition | TPA-induced mouse skin model | Protective influence | [9] |
| This compound | Antibacterial Activity | Not specified | Active | [10] |
Experimental Protocols
The following protocols are representative of the key steps in the synthesis of moracins, based on the successful total synthesis of Moracin C.
Protocol 1: Synthesis of the 2-Arylbenzofuran Core via Sonogashira Coupling and Cyclization
This protocol is adapted from the synthesis of a key intermediate for Moracin C.[6]
Reaction: Sonogashira coupling of 2-iodo-5-methoxyphenol with 1-ethynyl-3,5-dimethoxybenzene.
Materials:
-
2-Iodo-5-methoxyphenol
-
1-Ethynyl-3,5-dimethoxybenzene
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
CuI (Copper(I) iodide)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of 2-iodo-5-methoxyphenol (1.0 eq) and 1-ethynyl-3,5-dimethoxybenzene (1.2 eq) in anhydrous DMF, add PdCl₂(PPh₃)₂ (0.05 eq) and CuI (0.1 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add triethylamine (3.0 eq) and heat the reaction mixture to 100 °C for 15 hours under an argon atmosphere.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the 2-arylbenzofuran product.
Protocol 2: Prenylation of the Benzofuran Core
This protocol describes the introduction of the prenyl group, a common feature in many moracins, including this compound.[6]
Reaction: Prenylation of the 2-arylbenzofuran nucleus.
Materials:
-
2-Arylbenzofuran from Protocol 1
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
3,3-Dimethylallyl bromide (prenyl bromide)
-
Cyclohexane, anhydrous
Procedure:
-
Dissolve the 2-arylbenzofuran (1.0 eq) in anhydrous cyclohexane and cool the solution to 0 °C under an argon atmosphere.
-
Slowly add n-BuLi (2.5 M in hexanes, 1.5 eq) dropwise to the solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 3,3-dimethylallyl bromide (1.5 eq) and allow the reaction to warm to room temperature, then heat to reflux for 2 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting mixture of prenylated products by column chromatography on silica gel.
Visualizations
Caption: General synthetic workflow for 2-arylbenzofurans via Sonogashira coupling and cyclization.
Caption: Key functionalization steps in the total synthesis of moracins.
References
- 1. Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The first total synthesis of moracin O and moracin P, and establishment of the absolute configuration of moracin O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Moracin C and Its Derivatives with a 2-arylbenzofuran Motif and Evaluation of Their PCSK9 Inhibitory Effects in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of moracin C - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Total synthesis of moracin C - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | C20H20O5 | CID 42605185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Moracin C | C19H18O4 | CID 155248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application of Sonogashira Coupling in the Synthesis of Bioactive Moracins
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Sonogashira coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp-hybridized alkynes and sp2-hybridized aryl or vinyl halides. This powerful palladium- and copper-catalyzed cross-coupling reaction has found significant application in the total synthesis of complex natural products, including the Moracin family of compounds. Moracins, isolated from Morus species, are a class of benzofuran derivatives exhibiting a range of promising biological activities. This document provides detailed application notes and experimental protocols for the synthesis of Moracin C, a potent inhibitor of PCSK9 expression, and a representative protocol for the synthesis of Moracins O and P, known inhibitors of hypoxia-inducible factor-1α (HIF-1α), utilizing the Sonogashira coupling as a key strategic step.
Introduction
Moracins are a diverse group of phenolic compounds characterized by a 2-arylbenzofuran core. Their biological activities have garnered significant interest in the field of drug discovery. For instance, Moracin C has been shown to downregulate the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of low-density lipoprotein (LDL) cholesterol levels, making it a potential therapeutic agent for cardiovascular diseases.[1][2] Moracins O and P have demonstrated potent inhibitory effects on the accumulation of HIF-1α, a transcription factor critically involved in tumor progression and metastasis.[3][4]
The synthesis of the 2-arylbenzofuran scaffold common to these molecules is efficiently achieved through a Sonogashira coupling reaction followed by an intramolecular cyclization. This approach allows for the convergent and flexible construction of the moracin core, facilitating the synthesis of various analogues for structure-activity relationship (SAR) studies.
Data Presentation
Table 1: Sonogashira Coupling Reaction Parameters for Moracin C Synthesis
| Parameter | Value | Reference |
| Aryl Halide | 2-Iodo-5-methoxyphenol | [5] |
| Terminal Alkyne | 1-Ethynyl-3,5-dimethoxybenzene | [5] |
| Palladium Catalyst | Dichlorobis(triphenylphosphine)palladium(II) (PdCl2(PPh3)2) | [5] |
| Copper Co-catalyst | Copper(I) iodide (CuI) | [5] |
| Base | Triethylamine (TEA) | [5] |
| Solvent | N,N-Dimethylformamide (DMF) | [5] |
| Temperature | 100 °C | [5] |
| Reaction Time | 15 hours | [5] |
| Yield | 62% |
Table 2: Biological Activity of Selected Moracins
| Compound | Biological Target | Activity Metric | Value | Reference |
| Moracin C | PCSK9 Expression | % Inhibition at 20 µM | 97.1% | [1][5] |
| Moracin O | HIF-1α Accumulation | IC50 | 6.76 nM | [4] |
| Moracin P | HIF-1α Accumulation | IC50 | 10.7 nM | [4] |
Experimental Protocols
Protocol 1: Synthesis of Moracin C via Sonogashira Coupling
This protocol is adapted from the synthesis of Moracin C and its derivatives as described by Masagalli et al.[5]
Materials:
-
2-Iodo-5-methoxyphenol
-
1-Ethynyl-3,5-dimethoxybenzene
-
Dichlorobis(triphenylphosphine)palladium(II) (PdCl2(PPh3)2)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-iodo-5-methoxyphenol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add 1-ethynyl-3,5-dimethoxybenzene (1.2 eq), triethylamine (3.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.05 eq), and copper(I) iodide (0.1 eq).
-
Heat the reaction mixture to 100 °C and stir for 15 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-arylbenzofuran precursor to Moracin C.
Protocol 2: Representative Synthesis of Moracin O/P via Sonogashira Coupling and In Situ Cyclization
This protocol is a representative procedure based on the general strategy for the synthesis of Moracins O and P, which involves a Sonogashira coupling followed by an intramolecular cyclization.[3][6]
Materials:
-
A suitable ortho-halophenol precursor (e.g., a substituted 2-iodophenol)
-
A suitable terminal alkyne precursor (e.g., a substituted phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2)
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., triethylamine, diisopropylamine, or potassium carbonate)
-
A suitable solvent (e.g., DMF, toluene, or acetonitrile)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the ortho-halophenol (1.0 eq), the terminal alkyne (1.1-1.5 eq), the palladium catalyst (0.02-0.05 eq), and copper(I) iodide (0.05-0.1 eq) in the chosen anhydrous solvent.
-
Add the base (2.0-3.0 eq) to the mixture.
-
Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the specific substrates and solvent used.
-
Stir the reaction mixture for 4-24 hours, monitoring its progress by TLC. The reaction initially forms the Sonogashira coupling product, which then undergoes in situ intramolecular cyclization to form the benzofuran ring.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the desired Moracin O or P precursor.
Mandatory Visualizations
Sonogashira Coupling in Moracin Synthesis
Caption: General workflow for Moracin synthesis via Sonogashira coupling.
Signaling Pathway of Moracin C in PCSK9 Inhibition
Caption: Moracin C inhibits PCSK9 expression, increasing LDL receptor levels.
Logical Relationship of Moracin O in HIF-1α Inhibition
Caption: Moracin O inhibits HIF-1α translation by targeting hnRNPA2B1.
References
- 1. pure.korea.ac.kr [pure.korea.ac.kr]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. The first total synthesis of moracin O and moracin P, and establishment of the absolute configuration of moracin O - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. The first total synthesis of moracin O and moracin P, and establishment of the absolute configuration of moracin O - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antibacterial Assays Using Moracin T
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moracin T, a natural benzofuran derivative isolated from the bark of mulberry trees (Morus mesozygia), has been identified as a compound with potential antibacterial activity.[1] This document provides detailed application notes and standardized protocols for conducting in vitro antibacterial assays to evaluate the efficacy of this compound. While specific quantitative data for this compound is limited in current literature, this guide leverages data from structurally related moracins, such as Moracin C and Chalcomoracin, to provide a framework for experimental design and data interpretation. These protocols are intended to serve as a comprehensive resource for researchers investigating the antibacterial properties of this compound and similar natural products.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the reported antibacterial activity of the closely related compounds, Moracin C and Chalcomoracin, against Staphylococcus aureus. This data can be used as a reference for designing experiments with this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Moracin Analogs against Staphylococcus aureus
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Moracin C | Staphylococcus aureus | 32 | [2] |
| Chalcomoracin | Staphylococcus aureus | 4 | [2] |
Experimental Protocols
The following are detailed protocols for key in vitro antibacterial assays. These standardized methods are essential for obtaining reproducible and comparable results.[3]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]
Materials:
-
This compound (or other test compounds)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile pipette tips and reservoirs
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of MHB.
-
Incubate at 37°C with agitation until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension with sterile MHB to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension 1:100 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working solution (prepared from the stock) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (containing only MHB and the bacterial inoculum).
-
Well 12 will serve as a sterility control (containing only MHB).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5][6]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile spreader or inoculating loop
Procedure:
-
Following the determination of the MIC, take a 10 µL aliquot from each well of the microtiter plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Spot-inoculate the aliquots onto separate, labeled MHA plates.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in no bacterial growth (or a 99.9% reduction in CFU compared to the initial inoculum) on the MHA plate.[5]
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.[7][8][9]
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
MHB
-
Sterile flasks or tubes
-
MHA plates
-
Sterile saline or PBS
Procedure:
-
Prepare a bacterial suspension in MHB with a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
Prepare flasks containing MHB with this compound at different concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control flask without this compound.
-
Inoculate each flask with the prepared bacterial suspension.
-
Incubate the flasks at 37°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate 100 µL of each dilution onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on each plate to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each this compound concentration to generate time-kill curves.
Anti-Biofilm Activity Assay
This assay evaluates the ability of this compound to inhibit biofilm formation or eradicate pre-formed biofilms.[10][11]
Materials:
-
This compound
-
96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with glucose (or other biofilm-promoting medium)
-
Bacterial culture
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or acetic acid (33%)
Procedure for Inhibition of Biofilm Formation:
-
Prepare serial dilutions of this compound in TSB in a 96-well plate as described for the MIC assay.
-
Add the adjusted bacterial inoculum to each well.
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
After incubation, gently wash the wells twice with sterile PBS to remove planktonic cells.
-
Air-dry the plate.
-
Stain the adherent biofilms by adding 125 µL of 0.1% crystal violet to each well and incubating at room temperature for 15 minutes.
-
Wash the wells three times with sterile water to remove excess stain.
-
Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 33% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance compared to the control (no this compound) indicates the inhibition of biofilm formation.
Visualizations
Signaling Pathway Diagram
While the precise signaling pathway inhibited by this compound is not fully elucidated, studies on the related compounds Moracin C and Chalcomoracin suggest that they inhibit the bacterial fatty acid synthesis (FAS-II) pathway by targeting the enoyl-acyl carrier protein reductase (FabI).[2] The following diagram illustrates this proposed mechanism of action.
Caption: Proposed inhibition of the bacterial fatty acid synthesis pathway by this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vitro antibacterial evaluation of this compound.
Caption: General workflow for in vitro antibacterial testing of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural Phenolics Disrupt Microbial Communication by Inhibiting Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
Animal Models for In Vivo Evaluation of Moracin T: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models for investigating the in vivo effects of Moracin T, a natural compound with demonstrated anti-cancer and anti-inflammatory properties. Detailed protocols for key experiments are provided to facilitate the study of this compound's therapeutic potential.
DMBA/TPA-Induced Skin Carcinogenesis in Mice
This widely used two-stage chemical carcinogenesis model is ideal for evaluating the chemopreventive effects of this compound on skin tumor initiation and promotion.
Quantitative Data Summary
| Parameter | Control (DMBA/TPA) | This compound (2.5 mg) | This compound (5.0 mg) | Reference |
| Tumor Incidence (%) at 16 weeks | 100% | 39% | 1% (in one mouse) | [1][2] |
| Tumor Multiplicity (tumors/mouse) at 16 weeks | Not specified | Not specified | Not specified | [1][2] |
| Tumor Volume (mm³) at 16 weeks | 363.2 (± 52.4) | 14.1 (± 3.0) | 1.1 (± 0.03) | [1] |
| 4-HNE Labeling Index (%) | High | Significantly Reduced | 83% Reduction | [1] |
| c-fos Expression (%) | High | Significantly Reduced | 91% Reduction | [1] |
| c-myc Expression (%) | High | Significantly Reduced | Significantly Reduced | [1] |
| COX-2 Expression (%) | High | Significantly Reduced | 76% Reduction | [1][3] |
| TNF-α Expression | High | Significantly Reduced | Significantly Reduced | [3] |
Experimental Protocol
Materials:
-
7,12-Dimethylbenz[a]anthracene (DMBA)
-
12-O-Tetradecanoylphorbol-13-acetate (TPA)
-
This compound
-
Acetone (vehicle)
-
Female ICR mice (6-8 weeks old)
Procedure:
-
Animal Preparation: Shave the dorsal skin of the mice one week prior to the start of the experiment.
-
Initiation: Apply a single topical dose of 190 nmol of DMBA dissolved in 0.2 ml of acetone to the shaved dorsal skin of each mouse.[1]
-
Promotion and Treatment:
-
One week after initiation, begin the promotion phase.
-
Divide the mice into three groups: Control, this compound (2.5 mg), and this compound (5.0 mg).
-
For the treatment groups, topically apply either 2.5 mg or 5.0 mg of this compound dissolved in 0.2 ml of acetone to the initiated skin area.
-
Thirty minutes after the this compound application, topically apply 3.20 nmol of TPA in 0.2 ml of acetone to the same area.[1]
-
For the control group, apply 0.2 ml of acetone instead of this compound, followed by the TPA application.
-
Repeat the promotion and treatment protocol twice a week for 16 weeks.[3]
-
-
Data Collection:
-
Monitor the mice weekly for tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse).
-
At the end of the 16-week period, measure the tumor volume using calipers.
-
Euthanize the mice and collect skin tissue for histological and molecular analysis (e.g., immunohistochemistry for 4-HNE, c-fos, c-myc, COX-2, and TNF-α).
-
Experimental Workflow
LPS-Induced Acute Lung Injury in Mice
This model is used to investigate the anti-inflammatory effects of this compound on acute lung inflammation induced by lipopolysaccharide (LPS), a component of gram-negative bacteria. While direct quantitative data for this compound is limited, studies on the related compound Moracin M have shown significant efficacy.
Quantitative Data Summary (Moracin M)
| Parameter | Control (LPS) | Moracin M (20 mg/kg) | Moracin M (60 mg/kg) | Reference |
| Total Cells in BALF | High | Significantly Reduced | Significantly Reduced | [1] |
| Neutrophils in BALF | High | Significantly Reduced | Significantly Reduced | [1] |
| Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) in BALF | High | Significantly Reduced | Significantly Reduced | [1] |
Experimental Protocol
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate-buffered saline (PBS)
-
Male ICR mice (6-8 weeks old)
Procedure:
-
Animal Groups: Divide mice into control, LPS, and LPS + this compound treatment groups.
-
This compound Administration: Administer this compound (e.g., 20-60 mg/kg, oral gavage) to the treatment group one hour before LPS challenge. Administer the vehicle to the control and LPS groups.
-
LPS Challenge: Induce acute lung injury by intranasal or intratracheal instillation of LPS (e.g., 5 mg/kg) dissolved in PBS. Administer an equivalent volume of PBS to the control group.
-
Bronchoalveolar Lavage (BAL):
-
At a specified time point after LPS challenge (e.g., 6-24 hours), euthanize the mice.
-
Expose the trachea and cannulate it.
-
Instill and aspirate a fixed volume of cold PBS (e.g., 3 x 0.5 ml) into the lungs.
-
Pool the recovered bronchoalveolar lavage fluid (BALF).
-
-
BALF Analysis:
-
Centrifuge the BALF to pellet the cells.
-
Count the total number of cells using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik for differential cell counting (neutrophils, macrophages).
-
Analyze the supernatant for pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
-
-
Histopathology: Collect lung tissue, fix in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess lung injury (e.g., edema, inflammatory cell infiltration).
Experimental Workflow
Pancreatic Cancer Xenograft in Nude Mice
This model is used to evaluate the anti-tumor efficacy of this compound on the growth of human pancreatic cancer cells in an immunodeficient mouse model. Studies on the related compound Moracin D have shown suppression of tumorigenicity.
Quantitative Data Summary (Moracin D)
| Parameter | Control (Vehicle) | Moracin D | Reference |
| Tumor Volume | Progressive Growth | Significantly Suppressed | [2] |
| Tumor Weight | Progressive Growth | Significantly Suppressed | [2] |
Experimental Protocol
Materials:
-
Human pancreatic cancer cell line (e.g., PANC-1, MIA PaCa-2)
-
Matrigel
-
This compound
-
Appropriate vehicle for this compound
-
Athymic nude mice (4-6 weeks old)
Procedure:
-
Cell Culture: Culture the pancreatic cancer cells under standard conditions.
-
Tumor Cell Implantation:
-
Harvest the cancer cells and resuspend them in a mixture of serum-free medium and Matrigel (1:1 ratio).
-
Subcutaneously inject a specific number of cells (e.g., 5 x 10^6 cells) into the flank of each nude mouse.
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly divide the mice into control and this compound treatment groups.
-
Administer this compound (dose and route to be determined, e.g., intraperitoneal injection or oral gavage) to the treatment group daily or on a specified schedule. Administer the vehicle to the control group.
-
-
Data Collection:
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.
-
-
Further Analysis: Tumor tissue can be used for immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis) and Western blotting to analyze relevant signaling pathways.
Experimental Workflow
Signaling Pathways
This compound and its derivatives have been shown to modulate several key signaling pathways involved in cancer and inflammation.
Inhibition of Pro-inflammatory and Pro-survival Pathways
Induction of Apoptosis in Pancreatic Cancer (Moracin D)
References
Moracin T: Application Notes for Investigating its Potential as a c-fos and c-myc Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moracin T, a natural benzofuran derivative isolated from Morus alba (white mulberry), has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory and anti-tumor activities. Emerging evidence suggests that this compound may exert its effects by modulating key signaling pathways involved in cell proliferation and tumorigenesis. Of particular interest is its potential to inhibit the expression of the proto-oncogenes c-fos and c-myc, which are pivotal regulators of cell cycle progression, apoptosis, and cellular transformation. These application notes provide a comprehensive overview of this compound as a potential inhibitor of c-fos and c-myc, including detailed experimental protocols and data presentation to facilitate further research and drug development efforts.
Recent studies have indicated that this compound treatment can significantly suppress the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced expression of both c-fos and c-myc in mouse skin models of tumorigenesis.[1][2] TPA is a potent tumor promoter that activates protein kinase C (PKC), leading to the downstream activation of transcription factors such as AP-1 (a dimer of Fos and Jun proteins) and the subsequent expression of target genes like c-myc, which drive cellular proliferation. By inhibiting the expression of c-fos and c-myc, this compound may interrupt this signaling cascade, thereby attenuating the tumor-promoting effects of TPA.
These notes will detail the methodologies to investigate the inhibitory effects of this compound on c-fos and c-myc expression, providing a foundation for researchers to explore its mechanism of action and therapeutic potential.
Data Presentation
The following table summarizes the reported effects of this compound on c-fos and c-myc expression. It is important to note that specific quantitative data such as IC50 values for the inhibition of c-fos and c-myc by this compound are not yet widely available in the public domain. The data presented here is qualitative, based on the observed suppression of expression.
| Target | Model System | Inducer | Observed Effect of this compound | Reference |
| c-fos | ICR Mouse Skin | TPA | Significant suppression of elevated expression | [1][2] |
| c-myc | ICR Mouse Skin | TPA | Significant suppression of elevated expression | [1][2] |
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound in the TPA-induced signaling pathway leading to c-fos and c-myc expression. This compound is hypothesized to interfere with this pathway, resulting in the downregulation of these key proto-oncogenes.
Caption: Proposed signaling pathway of this compound's inhibitory action.
Experimental Protocols
The following are detailed protocols for key experiments to assess the inhibitory potential of this compound on c-fos and c-myc. These are generalized protocols and may require optimization for specific cell lines or experimental conditions.
Cell Culture and Treatment
This protocol outlines the general procedure for culturing cells and treating them with this compound and an inducer like TPA.
Materials:
-
Cancer cell line of interest (e.g., HaCaT keratinocytes, A431 skin carcinoma cells)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in DMSO)
-
TPA (stock solution prepared in DMSO)
-
Phosphate Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed cells in culture plates at an appropriate density to reach 70-80% confluency on the day of treatment.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
The next day, replace the medium with a fresh, serum-free, or low-serum medium for a few hours to starve the cells and reduce basal expression levels of c-fos and c-myc.
-
Prepare working solutions of this compound and TPA in the appropriate medium. A vehicle control (DMSO) should also be prepared.
-
Pre-treat the cells with various concentrations of this compound (or vehicle) for a predetermined time (e.g., 1-2 hours).
-
Following pre-treatment, add TPA to the wells to induce the expression of c-fos and c-myc. A control group should not be treated with TPA.
-
Incubate the cells for the desired time period to allow for gene and protein expression (e.g., 30-60 minutes for c-fos mRNA, 2-4 hours for c-Fos protein; 1-4 hours for c-myc mRNA, 4-8 hours for c-Myc protein).
-
After incubation, harvest the cells for subsequent analysis (RNA or protein extraction).
Caption: Workflow for cell treatment with this compound.
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
This protocol is for quantifying the mRNA expression levels of c-fos and c-myc.
Materials:
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for c-fos, c-myc, and a housekeeping gene (e.g., GAPDH, β-actin)
-
qRT-PCR instrument
Protocol:
-
Extract total RNA from the harvested cells using a commercial kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Set up the qRT-PCR reaction by mixing the cDNA template, forward and reverse primers for the target genes (c-fos, c-myc) and the housekeeping gene, and the qRT-PCR master mix.
-
Perform the qRT-PCR using a thermal cycler with the appropriate cycling conditions.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the control group.
Protein Extraction and Western Blotting
This protocol is for detecting the protein levels of c-Fos and c-Myc.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against c-Fos, c-Myc, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the harvested cells with RIPA buffer on ice.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the total protein.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
Caption: General workflow for Western Blot analysis.
Conclusion
The preliminary evidence suggesting this compound's ability to suppress c-fos and c-myc expression opens a promising avenue for cancer research and therapy. The protocols and information provided in these application notes are intended to serve as a guide for researchers to further investigate the molecular mechanisms of this compound and to evaluate its potential as a novel therapeutic agent. Rigorous and detailed experimentation, including dose-response studies and investigation in various cancer models, will be crucial to fully elucidate the efficacy and mechanism of action of this compound as a c-fos and c-myc inhibitor.
References
Application Notes and Protocols for the Quantification of Moracin T in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moracin T, a natural benzofuran derivative, has been isolated from the stem bark of Morus mesozygia[1]. The moracin family of compounds, found in various Morus species, has garnered significant interest due to their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties[2][3]. Notably, several moracins have been shown to exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway. This has positioned them as promising candidates for further investigation in drug discovery and development.
These application notes provide a comprehensive framework for the extraction and quantification of this compound from plant materials. While specific quantitative data for this compound in plant extracts is not extensively available in current literature, this document outlines detailed protocols for extraction and a robust High-Performance Liquid Chromatography (HPLC) method for its quantification. The provided methodologies are based on established techniques for the analysis of related compounds from Morus species and serve as a practical guide for researchers.
Data Presentation
As a definitive validated analytical method and subsequent quantitative analysis for this compound are not widely published, the following table is presented as a template for researchers to populate with their experimental data. The values provided are hypothetical and for illustrative purposes only.
Table 1: Hypothetical Quantitative Data for this compound in Morus mesozygia Bark Extract
| Parameter | Result |
| Extraction Yield | |
| Dry Starting Material (g) | 100.0 |
| Crude Methanolic Extract (g) | 8.5 |
| Extraction Yield (%) | 8.5% |
| HPLC Quantification | |
| This compound Concentration in Extract (mg/g) | 2.1 |
| This compound Content in Plant Material (mg/g) | 0.1785 |
| Method Validation Parameters | |
| Linearity (R²) | > 0.999 |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (Recovery %) | 95 - 105% |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol describes a method for the extraction of this compound from the dried stem bark of Morus mesozygia. The procedure is based on solvent extraction techniques commonly used for the isolation of phenolic compounds from plant matrices.
Materials and Reagents:
-
Dried and powdered stem bark of Morus mesozygia
-
Methanol (HPLC grade)
-
Deionized water
-
Rotary evaporator
-
Ultrasonic bath
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Lyophilizer (optional)
Procedure:
-
Sample Preparation: Weigh 100 g of dried and finely powdered Morus mesozygia stem bark.
-
Maceration and Ultrasonic Extraction:
-
Place the powdered plant material in a suitable flask.
-
Add 1 L of 80% aqueous methanol (800 mL methanol and 200 mL deionized water).
-
Sonicate the mixture in an ultrasonic bath for 1 hour at room temperature.
-
Allow the mixture to macerate for 24 hours at room temperature, protected from light.
-
-
Filtration: Filter the extract through a Büchner funnel fitted with filter paper to separate the plant residue from the liquid extract.
-
Repeated Extraction: Repeat the extraction process (steps 2.2 and 3) on the plant residue two more times to ensure exhaustive extraction.
-
Solvent Evaporation: Combine the filtrates from all three extractions and concentrate the solvent using a rotary evaporator at a temperature not exceeding 45°C until the methanol is completely removed.
-
Lyophilization (Optional): The resulting aqueous suspension can be frozen and lyophilized to obtain a dry powder extract.
-
Storage: Store the crude extract in a desiccator at 4°C, protected from light, until further analysis.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound in plant extracts. A commercially available this compound standard (≥98% purity) is required for this method.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in deionized water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 90 10 5 90 10 35 20 80 40 20 80 45 90 10 | 50 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (or a wavelength of maximum absorbance for this compound determined by DAD)
-
Injection Volume: 10 µL
Procedure:
-
Preparation of Standard Stock Solution: Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Preparation of Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Preparation of Sample Solution: Accurately weigh 10 mg of the dried plant extract and dissolve it in 10 mL of methanol. Sonicate for 10 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Analysis:
-
Inject the calibration standards into the HPLC system and record the chromatograms.
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.
-
Inject the prepared sample solution and record the chromatogram.
-
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Method Validation:
To ensure the reliability of the quantitative data, the HPLC method should be validated according to ICH guidelines, assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Visualizations
Diagram 1: General Workflow for Quantification of this compound
Caption: Workflow for this compound Extraction and Quantification.
Diagram 2: Generalized Anti-inflammatory Signaling Pathway for Moracins
While the specific signaling pathway for this compound is not fully elucidated, other moracins have been shown to inhibit the NF-κB pathway, a key regulator of inflammation.
Caption: Moracins' Inhibition of the NF-κB Pathway.
References
- 1. Isoprenylated Flavonoids and 2-Arylbenzofurans from the Root Bark of Morus alba L. and Their Cytotoxic Activity against HGC27 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemical Composition of Different Botanical Parts of Morus Species, Health Benefits and Application in Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Experimental Challenges with Moracin T
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for common issues encountered when working with Moracin T, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: Based on available data, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound.[1][2] Other potential organic solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[2]
Q2: How should I store this compound powder and its solutions?
A2: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[3] Once dissolved in a solvent like DMSO, the solution should be stored at -80°C for up to one year.[3]
Q3: Can I use this compound directly in aqueous buffers?
A3: It is not recommended to dissolve this compound directly in aqueous buffers due to its likely poor water solubility, a common characteristic of polyphenolic compounds. A stock solution in an organic solvent like DMSO should be prepared first and then diluted into your aqueous experimental medium.
Solubility Troubleshooting Guide
Issue: this compound is not dissolving in my chosen solvent.
-
Question: I am having trouble dissolving this compound powder. What steps can I take?
-
Answer:
-
Ensure you are using an appropriate solvent. DMSO is the most frequently cited solvent.[1][2]
-
Increase the solvent volume. The concentration of your intended stock solution may be too high. Try adding more solvent to decrease the concentration.
-
Gently warm the solution. Warming the solution to 37°C can aid in dissolving the compound. Avoid excessive heat, which could degrade the this compound.
-
Vortex or sonicate the solution. Mechanical agitation can help break up clumps of powder and increase the surface area for dissolution. A brief sonication in a water bath is often effective.
-
-
Issue: My this compound solution is cloudy or has precipitates after dilution in aqueous media.
-
Question: My this compound stock solution in DMSO is clear, but when I add it to my cell culture media or buffer, it becomes cloudy. Why is this happening and how can I fix it?
-
Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. The final concentration of the organic solvent may not be sufficient to keep the compound dissolved.
-
Decrease the final concentration of this compound. Your working concentration may be above its solubility limit in the final aqueous medium.
-
Increase the percentage of DMSO in the final solution. Be mindful that high concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%.
-
Use a solubilizing agent. For in vivo studies, co-solvents like PEG300, PEG400, or Tween 80 can be used in the formulation.[3] For in vitro assays, the use of such agents should be carefully validated for cellular toxicity.
-
Prepare a more dilute stock solution. This will require adding a larger volume of the stock to your aqueous medium, which may help with dispersion.
-
-
Data Presentation
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |
| Chloroform | Soluble | [2] |
| Dichloromethane | Soluble | [2] |
| Ethyl Acetate | Soluble | [2] |
| Acetone | Soluble | [2] |
| Water | Poorly Soluble | Inferred |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution for Cell Culture Experiments
-
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
-
-
Procedure:
-
Calculate the mass of this compound required to make a stock solution of a desired concentration (e.g., 10 mM). The molecular weight of this compound is 340.37 g/mol .[3]
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound has not fully dissolved, gently warm the tube to 37°C for 5-10 minutes and vortex again.
-
Once fully dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Dilution into Cell Culture Medium:
-
Thaw an aliquot of the this compound stock solution.
-
Serially dilute the stock solution in your cell culture medium to achieve the desired final working concentration.
-
Ensure the final concentration of DMSO in the medium is consistent across all experimental conditions (including vehicle controls) and is at a level non-toxic to your cells (typically ≤ 0.5%).
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Simplified NF-κB signaling pathway targeted by Moracin compounds.[4]
References
- 1. This compound supplier | CAS No :1146113-27-0 | AOBIOUS [aobious.com]
- 2. This compound | CAS:1146113-27-0 | Manufacturer ChemFaces [chemfaces.com]
- 3. This compound | COX | c-Myc | TargetMol [targetmol.com]
- 4. Anti‑inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF‑κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Moracin T Separation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) parameters for the successful separation of Moracin T. This guide includes troubleshooting advice and answers to frequently asked questions to address specific issues that may be encountered during experimentation.
Recommended HPLC Parameters for this compound Analysis
For the analysis of this compound and related compounds, a reversed-phase HPLC method is typically employed. The following table summarizes a validated method for the separation of this compound from mulberry twig extracts.[1]
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., Waters Sunfire™ C18, 250 mm x 4.6 mm, 5 µm)[2][3] |
| Mobile Phase | A: 0.05% Phosphoric acid (H₃PO₄) in Water[1] |
| B: Acetonitrile (CH₃CN)[1] | |
| Gradient Elution | Start with 10% B for 5 minutes, then a linear gradient to 80% B over 45 minutes, and hold for 5 minutes.[1] |
| Flow Rate | 0.8 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | Ambient or controlled at 25-30°C for better reproducibility.[3] |
| Detection Wavelength | Diode Array Detector (DAD) monitoring at a wavelength suitable for flavonoids, such as 269 nm or 370 nm.[3][4] |
Troubleshooting Guide
This section addresses common problems encountered during the HPLC separation of this compound and other flavonoids.
Q1: Why am I seeing peak tailing for my this compound peak?
A1: Peak tailing, where the peak asymmetry factor is greater than 1, is a common issue.[5] The primary causes for flavonoids like this compound include:
-
Secondary Silanol Interactions: Free silanol groups on the silica-based C18 column can interact with polar functional groups on this compound.
-
Solution: Use a base-deactivated or end-capped column. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can also suppress silanol interactions.[3]
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and re-inject.
-
-
Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can cause poor peak shape.[5]
-
Solution: Flush the column with a strong solvent (e.g., isopropanol or methanol). If the problem persists, the column may need to be replaced.
-
Q2: My this compound peak is not well-resolved from other components in the extract.
A2: Poor resolution can be due to several factors related to the mobile phase, column, or flow rate.
-
Insufficient Separation Power: The mobile phase gradient may be too steep.
-
Solution: Decrease the rate of the gradient change. For instance, extend the gradient time from 45 minutes to 60 minutes to allow for better separation of closely eluting compounds.
-
-
Column Inefficiency: The column may be old or damaged.
-
Solution: Check the column's theoretical plates with a standard compound. If it's below the manufacturer's specification, replace the column.
-
-
Inappropriate Mobile Phase: The chosen solvents may not provide sufficient selectivity.
-
Solution: Consider changing the organic modifier (e.g., from acetonitrile to methanol) or adjusting the pH of the aqueous phase.
-
Q3: The retention time for this compound is shifting between injections.
A3: Fluctuating retention times indicate a lack of system stability.
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before injection.
-
Solution: Increase the equilibration time between runs.
-
-
Pump Issues: Inconsistent mobile phase composition can be caused by pump malfunctions or air bubbles in the system.[6]
-
Solution: Degas the mobile phases thoroughly.[6] Purge the pump to remove any air bubbles.
-
-
Temperature Fluctuations: Changes in column temperature will affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.[4]
-
Q4: I am observing high backpressure in my HPLC system.
A4: High backpressure can damage the pump and column.
-
Column Frit Blockage: Particulate matter from the sample or mobile phase can block the column inlet frit.
-
Solution: Use a guard column and filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. Try back-flushing the column (if permitted by the manufacturer).
-
-
Precipitation in the System: Buffer salts can precipitate if the organic solvent concentration becomes too high.
-
Solution: Ensure the buffer is soluble in the highest concentration of organic solvent used in your method. Flush the system with water before introducing organic solvents.
-
-
Tubing Blockage: A blockage in the system tubing can also cause high pressure.
-
Solution: Systematically loosen fittings to identify the location of the blockage.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of column to use for this compound separation?
A1: A reversed-phase C18 column is the most common and effective choice for separating flavonoids like this compound.[2][3] These columns have a non-polar stationary phase that retains the moderately non-polar this compound, allowing for elution with a mixture of water and an organic solvent.
Q2: How should I prepare my this compound sample for HPLC analysis?
A2: this compound is often extracted from plant material. A general procedure involves:
-
Extraction: Extract the plant material with a suitable solvent like methanol or ethanol.[1]
-
Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter that could clog the HPLC system.[3]
-
Dilution: Dilute the filtered extract with the initial mobile phase to ensure compatibility and avoid peak distortion.
Q3: Can I use an isocratic method instead of a gradient for this compound analysis?
A3: While a gradient method is generally preferred for complex samples like plant extracts to achieve good resolution of multiple components in a reasonable time, an isocratic method (constant mobile phase composition) may be suitable if you are analyzing a purified or semi-purified sample of this compound. However, you may need to optimize the mobile phase composition to achieve the desired retention time and peak shape.
Q4: What should I do if I don't see any peaks on my chromatogram?
A4: This could be due to several reasons:
-
No Injection: The autosampler may have malfunctioned. Check for proper sample vial placement and injection sequence.
-
Detector Issue: The detector lamp may be off or malfunctioning. Ensure the detector is on and the correct wavelength is selected.
-
Sample Degradation: this compound, like many flavonoids, can be sensitive to light and temperature. Ensure proper storage of your samples.
-
Very Low Concentration: The concentration of this compound in your sample may be below the limit of detection (LOD) of your instrument. Try concentrating your sample or using a more sensitive detector.
Experimental Protocols & Workflows
Experimental Protocol: HPLC Analysis of this compound
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.05% solution of phosphoric acid in HPLC-grade water. Filter through a 0.45 µm filter and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Filter through a 0.45 µm filter and degas.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol.
-
Create a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 90% A, 10% B).
-
-
Sample Preparation:
-
Extract the sample containing this compound with methanol or ethanol.
-
Filter the extract through a 0.45 µm syringe filter.
-
Dilute the filtered extract with the initial mobile phase.
-
-
HPLC System Setup:
-
Install a C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).
-
Set the flow rate to 0.8 mL/min.
-
Set the column temperature to 30°C.
-
Set the detector to monitor at an appropriate wavelength (e.g., 269 nm).
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase for at least 15-20 minutes.
-
Inject the standards and samples.
-
Run the gradient program as specified in the parameters table.
-
Workflow for HPLC Method Optimization
Caption: A logical workflow for developing and optimizing an HPLC method for this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common HPLC separation issues.
References
Troubleshooting Moracin T instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Moracin T in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage for this compound?
A1: this compound is most stable when stored as a dry powder. For long-term storage, it is recommended to keep it at -20°C, which should maintain its integrity for up to three years.[1] When in solution, it should be stored at -80°C for a maximum of one year.[1] It is advisable to prepare fresh solutions for each experiment to ensure the highest quality.
Q2: What are the primary factors that affect the stability of this compound in solution?
A2: As a phenolic compound, the stability of this compound in solution is influenced by several factors, including:
-
pH: Extreme pH values can lead to the degradation of phenolic compounds.[2]
-
Temperature: Higher temperatures can accelerate degradation.[3][4][5] Many polyphenolic substances degrade more when exposed to temperatures higher than 40°C.[4]
-
Light: Exposure to light, especially UV light, can cause photolytic degradation.[3][4][6]
-
Oxygen: The presence of oxygen can lead to auto-oxidation.[2][3][4]
-
Metal Ions: The presence of metal ions can catalyze oxidation reactions.[3]
-
Solvent: The type of solvent and the presence of impurities can affect stability.
Q3: I am observing a change in the color of my this compound solution. What could be the cause?
A3: A change in color, such as turning yellow or brown, is often an indication of degradation, likely due to oxidation. This can be triggered by exposure to light, high pH, or the presence of oxygen.[2][3][4] Ensure your solutions are protected from light and consider de-gassing your solvents to remove dissolved oxygen.
Q4: My experimental results with this compound are not reproducible. Could this be a stability issue?
A4: Yes, inconsistent results are a common sign of compound instability. If this compound degrades over the course of your experiment, its effective concentration will decrease, leading to variability in your data. It is crucial to handle the compound consistently and prepare fresh solutions for each set of experiments.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Solution
Symptoms:
-
Loss of biological activity over a short period.
-
Visible changes in solution color.
-
Appearance of unexpected peaks in HPLC analysis.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High pH | Maintain the pH of the solution within a neutral or slightly acidic range (pH 4-6), as extreme alkaline conditions can promote auto-oxidation.[2] |
| Presence of Oxygen | Use de-gassed solvents to prepare your solutions. You can de-gas by sparging with an inert gas like nitrogen or argon, or by using a sonicator. |
| Exposure to Light | Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.[3][4] Conduct experiments under subdued lighting conditions when possible. |
| Elevated Temperature | Prepare and store solutions at low temperatures (2-8°C for short-term use, -80°C for longer-term).[1] Avoid repeated freeze-thaw cycles. |
| Contamination with Metal Ions | Use high-purity water and reagents. If metal ion contamination is suspected, consider adding a chelating agent like EDTA to your buffer. |
Issue 2: Inconsistent Chromatographic Results (HPLC)
Symptoms:
-
Shifting retention times for the this compound peak.[7]
-
Appearance of new, unidentified peaks.
-
Broadening or splitting of the this compound peak.[7]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| On-Column Degradation | Ensure the mobile phase pH is compatible with this compound stability. Use a lower column temperature if possible. |
| Solvent Impurities | Use HPLC-grade solvents to minimize impurities that could react with this compound. |
| In-Sample Degradation | Analyze samples immediately after preparation. If using an autosampler, ensure it is temperature-controlled to prevent degradation while samples are waiting for injection. |
| Incompatible Mobile Phase | Optimize the mobile phase composition. If using a gradient, ensure that the pH does not change significantly during the run in a way that would affect stability. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify potential degradation products and establish the intrinsic stability of this compound.[6]
1. Preparation of Stock Solution:
- Prepare a 1 mg/mL stock solution of this compound in an appropriate organic solvent (e.g., DMSO or ethanol).
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
- Thermal Degradation: Place the dry powder and a solution of this compound in an oven at 60°C for 24 hours.
- Photolytic Degradation: Expose a solution of this compound to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light.[6]
3. Analysis:
- After the incubation period, neutralize the acidic and basic solutions.
- Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient of water and acetonitrile with 0.1% formic acid).
- Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products and calculate the percentage of degradation.
Protocol 2: Assessing the Stability of this compound in an Experimental Buffer
1. Solution Preparation:
- Prepare your experimental buffer at the desired pH.
- Spike the buffer with this compound to the final experimental concentration.
2. Incubation and Sampling:
- Incubate the solution under your standard experimental conditions (e.g., 37°C in a cell culture incubator).
- Take aliquots of the solution at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
- Immediately quench any further degradation by freezing the samples at -80°C or by adding a quenching agent if appropriate.
3. Analysis:
- Analyze the samples by HPLC to determine the concentration of this compound remaining at each time point.
- Plot the concentration of this compound versus time to determine its stability profile under your experimental conditions.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Factors leading to this compound degradation.
References
- 1. This compound | COX | c-Myc | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
Moracin T Purification: A Technical Support Center for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Moracin T.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and purification of this compound, offering potential causes and solutions.
1. Low Yield of this compound in the Crude Extract
| Potential Cause | Solution |
| Inefficient Extraction Solvent | Use a mixture of polar organic solvents and water. A common and effective solvent system is 70% aqueous methanol or ethanol.[1] |
| Inadequate Extraction Time or Temperature | While higher temperatures can increase extraction efficiency for some compounds, this compound, as a phenolic compound, may be susceptible to degradation at elevated temperatures.[2] Optimal extraction is typically carried out at room temperature for an extended period (e.g., 12-24 hours) with agitation to maximize solvent penetration. |
| Improper Plant Material Preparation | Ensure the plant material (e.g., mulberry root bark or leaves) is properly dried and ground to a fine powder to increase the surface area for solvent extraction. |
| Suboptimal Solvent-to-Solid Ratio | A low solvent-to-solid ratio can lead to incomplete extraction. Increase the volume of the extraction solvent to ensure the plant material is fully submerged and allows for efficient extraction. |
2. Poor Separation During Column Chromatography
| Potential Cause | Solution |
| Inappropriate Stationary Phase | For the initial purification of this compound from a crude extract, normal-phase chromatography using silica gel is a common choice. For further purification and separation from closely related compounds, size-exclusion chromatography with Sephadex LH-20 can be effective.[3][4] |
| Incorrect Mobile Phase Polarity | If this compound elutes too quickly (high Rf), the mobile phase is too polar. Decrease the polarity by reducing the proportion of the more polar solvent (e.g., methanol in a hexane-ethyl acetate-methanol mixture). If it elutes too slowly (low Rf), increase the mobile phase polarity. |
| Co-elution with Structurally Similar Compounds | Mulberry extracts contain numerous other 2-arylbenzofurans and flavonoids that can co-elute with this compound.[4][5][6] Employing a combination of different chromatography techniques (e.g., silica gel followed by Sephadex LH-20 or preparative HPLC) can improve separation.[3][4] |
| Column Overloading | Applying too much crude extract to the column will result in poor separation. Reduce the sample load to improve resolution. |
| Irregular Column Packing | An improperly packed column will lead to band broadening and poor separation. Ensure the column is packed uniformly without any cracks or channels. |
3. Issues with HPLC Purification
| Potential Cause | Solution |
| Poor Peak Shape (Tailing or Fronting) | Peak tailing can occur due to interactions between the phenolic hydroxyl groups of this compound and active sites on the silica-based C18 column. Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape by protonating the silanol groups and the analyte.[7] |
| Inadequate Resolution | Optimize the mobile phase composition. For reversed-phase HPLC, a gradient of water (with an acidic modifier) and an organic solvent like acetonitrile or methanol is typically used.[5][8] Adjusting the gradient slope and the organic solvent can significantly impact the resolution of this compound from its impurities. |
| Sample Solubility Issues in Mobile Phase | Ensure that the sample is fully dissolved in the initial mobile phase to prevent precipitation on the column, which can cause peak distortion and pressure issues. If this compound has low solubility in the initial mobile phase, consider dissolving it in a stronger solvent (like DMSO) and injecting a smaller volume. |
| Column Contamination | If you observe ghost peaks or a gradual loss of resolution, your column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for extracting this compound from mulberry species?
A common and effective method for extracting this compound and other moracin derivatives from mulberry leaves or root bark is through maceration or sonication with 70% aqueous methanol.[1] This is typically followed by a solvent partitioning step to remove non-polar compounds. The crude extract is often partitioned against n-hexane to remove lipids and chlorophylls, followed by extraction with solvents of increasing polarity, such as diethyl ether, ethyl acetate, and n-butanol. This compound, being a moderately polar compound, is often found in the ethyl acetate or diethyl ether fraction.[1]
Q2: What are the best solvents to dissolve this compound for purification and analysis?
This compound is soluble in polar organic solvents such as methanol, ethanol, acetone, ethyl acetate, and dimethyl sulfoxide (DMSO).[9] For chromatographic purposes, it is best to dissolve the sample in the mobile phase to be used, if possible. If the solubility is low, a small amount of a stronger solvent like DMSO can be used, but the injection volume should be kept small to avoid peak distortion.
Q3: How can I prevent the degradation of this compound during purification?
As a phenolic compound, this compound can be susceptible to degradation under certain conditions. Here are some preventative measures:
-
Avoid High Temperatures: Perform extraction and purification steps at room temperature whenever possible. If heating is necessary, use the lowest effective temperature for the shortest duration.[2]
-
Protect from Light: Phenolic compounds can be light-sensitive. Store extracts and purified fractions in amber vials or protect them from direct light.
-
Control pH: this compound is likely to be more stable in slightly acidic conditions.[10] Avoid strongly basic conditions, which can cause deprotonation and increase susceptibility to oxidation. The use of a slightly acidic mobile phase in HPLC (e.g., with 0.1% formic acid) can also help maintain its stability.
Q4: What are the common impurities I might encounter when purifying this compound?
When purifying this compound from mulberry extracts, you are likely to encounter other structurally related 2-arylbenzofurans (e.g., Moracin C, M, N), flavonoids, and stilbenoids.[4][5][6][11] These compounds often have similar polarities and can be challenging to separate. A multi-step purification strategy involving different chromatographic techniques is often necessary to achieve high purity.
Experimental Protocols
Extraction and Solvent Partitioning Workflow
Caption: General workflow for the extraction and initial fractionation of this compound.
Chromatographic Purification Workflow
Caption: A multi-step chromatographic strategy for the purification of this compound.
Data Presentation
Solubility of this compound (Qualitative)
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| DMSO | Soluble |
| Water | Sparingly Soluble |
| Data is based on information for phenolic compounds and related moracins.[9] |
Stability of Phenolic Compounds (General Trends)
| Condition | Effect on Stability | Recommendation for this compound |
| High Temperature (>50°C) | Increased degradation rate.[2] | Avoid prolonged heating. Use room temperature for extraction and solvent evaporation under reduced pressure. |
| Strongly Alkaline pH (>8) | Increased susceptibility to oxidation and degradation.[10] | Maintain a neutral to slightly acidic pH during extraction and purification. |
| Exposure to Light | Can induce photodegradation. | Protect samples from direct light by using amber glassware or covering with aluminum foil. |
| These are general trends for phenolic compounds and should be considered for this compound. |
References
- 1. Isolation, Identification, and Quantification of Tyrosinase and α-Glucosidase Inhibitors from UVC-Irradiated Mulberry (Morus alba L.) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Techniques and modeling of polyphenol extraction from food: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Coumarin and Moracin Derivatives from Mulberry Leaves (Morus alba L.) with Soluble Epoxide Hydrolase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mastelf.com [mastelf.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. This compound | CAS:1146113-27-0 | Manufacturer ChemFaces [chemfaces.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Metabolism of Selected 2-Arylbenzofurans in a Colon In Vitro Model System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Moracin T Extraction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the efficiency of Moracin T extraction. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and an exploration of relevant biological pathways.
Troubleshooting and FAQs
This section addresses common issues encountered during the extraction and purification of this compound.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Extraction Yield of this compound | 1. Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for this compound. 2. Inefficient Extraction Method: Maceration or simple solvent extraction may not be effective. 3. Inadequate Extraction Parameters: Time, temperature, or solid-to-solvent ratio may not be optimized. 4. Degradation of this compound: Prolonged exposure to high temperatures or light can degrade the compound. | 1. Solvent Optimization: this compound is a flavonoid with moderate polarity. Use solvents like 75-80% ethanol or methanol. A preliminary solvent screening with solvents of varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol) can identify the optimal choice. 2. Employ Advanced Extraction Techniques: Utilize Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency. MAE has been shown to increase flavonoid yield from mulberry root bark by up to 32% compared to conventional methods.[1] 3. Parameter Optimization: Systematically optimize parameters using a Response Surface Methodology (RSM) approach. Key parameters to investigate include extraction time (e.g., 10-60 min), temperature (e.g., 40-70°C), and solid-to-solvent ratio (e.g., 1:10 to 1:30 g/mL). 4. Minimize Degradation: Use amber glassware to protect from light. For thermal degradation, studies on other flavonoids suggest that MAE with controlled power and short extraction times (e.g., 1 minute at 160 W) minimizes decomposition.[2] Avoid prolonged exposure to high temperatures during solvent evaporation. |
| Co-extraction of Impurities | 1. High Polarity Solvents: Using highly polar solvents like pure methanol or ethanol can lead to the co-extraction of sugars and other polar impurities. 2. Complex Plant Matrix: The root bark of Morus species contains a wide variety of secondary metabolites, including other flavonoids, stilbenoids, and alkaloids. | 1. Solvent Partitioning: After initial extraction, perform liquid-liquid partitioning. A common scheme is to partition the crude extract between water and ethyl acetate. This compound, being moderately polar, will preferentially partition into the ethyl acetate phase, leaving more polar impurities in the aqueous phase. 2. Chromatographic Purification: Employ a multi-step chromatography approach. Start with column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Further purify the this compound-containing fractions using Sephadex LH-20 column chromatography to separate compounds based on size. |
| Difficulty in Purifying this compound to High Purity | 1. Presence of Structurally Similar Compounds: Morus species contain numerous other 2-arylbenzofurans and flavonoids with similar polarities, making separation challenging. 2. Inadequate Chromatographic Resolution: The chosen stationary and mobile phases may not provide sufficient separation. | 1. High-Performance Liquid Chromatography (HPLC): For final purification, use preparative Reverse-Phase HPLC (RP-HPLC). A C18 column is typically effective. 2. Optimize HPLC Method: Develop a gradient elution method. A common mobile phase consists of a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape. |
| Inconsistent Quantification of this compound | 1. Lack of a Standard: A pure standard of this compound may not be readily available for creating a calibration curve. 2. Matrix Effects: Other compounds in the extract can interfere with the analytical signal. 3. Inappropriate HPLC-UV Wavelength: The selected UV wavelength may not be optimal for this compound detection. | 1. Standard Isolation or Purchase: Isolate and purify a small amount of this compound to be used as a reference standard, and confirm its identity and purity using NMR and mass spectrometry. Alternatively, purchase a commercially available standard if possible. 2. Sample Preparation: Use Solid-Phase Extraction (SPE) to clean up the sample before HPLC analysis to minimize matrix effects. 3. Determine λmax: Determine the maximum absorption wavelength (λmax) of a pure sample of this compound using a UV-Vis spectrophotometer. 2-Arylbenzofurans typically have strong absorbance around 320-340 nm. |
| Suspected Degradation of this compound During Storage | 1. Oxidation: Phenolic compounds like this compound are susceptible to oxidation. 2. Light Sensitivity: Exposure to UV light can cause degradation. 3. Temperature Fluctuations: Repeated freeze-thaw cycles can degrade the compound. | 1. Inert Atmosphere: Store pure this compound or concentrated extracts under an inert atmosphere (e.g., nitrogen or argon). 2. Protect from Light: Store in amber vials or wrap vials in aluminum foil. 3. Stable Temperature: Store at -20°C or below for long-term storage. For solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles. |
Data on Extraction Efficiency
Table 1: Comparison of Flavonoid Extraction Yields from Morus alba Root Bark.
| Extraction Method | Solvent | Extraction Time | Temperature | Relative Yield Increase (Compared to Conventional Method) | Reference |
| Conventional Method | 70% Ethanol | - | - | Baseline | [1] |
| Microwave-Assisted Extraction (MAE) | 70% Ethanol | 20 min | 60°C | 32% | [1] |
Table 2: Yield of 2-Arylbenzofurans from Elicited Hairy Root Cultures of Morus alba.
Note: This data is from a hairy root culture system and not from the extraction of plant material, but it provides a quantitative comparison of the production of Moracin M and Moracin C.
| Compound | Elicitor | Elicitation Time | Yield (mg/g Dry Weight) | Reference |
| Moracin M | CD + MgCl₂ + H₂O₂ | 192 h | 7.82 ± 1.26 | [3] |
| Moracin C | CD + MgCl₂ + H₂O₂ | 48 h | 1.82 ± 0.65 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments related to this compound extraction and quantification.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Morus alba Root Bark
This protocol is adapted from optimized methods for extracting flavonoids from Morus species.[1][4]
1. Sample Preparation:
-
Obtain dried root bark of Morus alba.
-
Grind the root bark into a fine powder (e.g., 40-60 mesh).
2. Extraction:
-
Weigh 10 g of the powdered root bark and place it in a 250 mL beaker.
-
Add 150 mL of 75% ethanol (solid-to-solvent ratio of 1:15 g/mL).
-
Place the beaker in an ultrasonic bath or use an ultrasonic probe.
-
Set the ultrasonic frequency to 40 kHz and the power to 200 W.
-
Set the extraction temperature to 60°C.
-
Sonicate for 30 minutes.
3. Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the residue with another 100 mL of 75% ethanol under the same conditions.
-
Combine the filtrates.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
4. Solvent Partitioning:
-
Dissolve the crude extract in 100 mL of distilled water.
-
Transfer the aqueous solution to a separatory funnel.
-
Add 100 mL of ethyl acetate and shake vigorously. Allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the partitioning of the aqueous layer twice more with 100 mL of ethyl acetate each time.
-
Combine the ethyl acetate fractions and evaporate to dryness to yield the ethyl acetate fraction enriched with this compound.
Protocol 2: Purification of this compound using Column Chromatography
This protocol outlines a general procedure for the purification of 2-arylbenzofurans.[4][5]
1. Silica Gel Column Chromatography:
-
Pack a glass column with silica gel (100-200 mesh) using a slurry method with hexane.
-
Dissolve the ethyl acetate fraction from Protocol 1 in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely.
-
Carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, etc.).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v) and visualizing under UV light (254 nm and 365 nm).
-
Combine the fractions containing this compound.
2. Sephadex LH-20 Column Chromatography:
-
Swell Sephadex LH-20 gel in methanol for at least 3 hours.
-
Pack a column with the swollen gel.
-
Dissolve the combined fractions from the silica gel chromatography in a small volume of methanol.
-
Load the sample onto the Sephadex LH-20 column.
-
Elute with methanol.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing purified this compound.
Protocol 3: Quantification of this compound using HPLC-UV
This protocol is based on methods for the quantification of moracins and other flavonoids.[6]
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-40 min: 10-80% B (linear gradient)
-
40-45 min: 80% B
-
45.1-50 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: ~325 nm (or the determined λmax of this compound).
-
Column Temperature: 30°C.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of pure this compound (e.g., 1 mg/mL) in methanol. Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve.
-
Sample Solution: Accurately weigh a known amount of the extract, dissolve it in methanol to a known concentration (e.g., 1 mg/mL), and filter through a 0.45 µm syringe filter before injection.
3. Quantification:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biosynthetic pathway of this compound, its potential effects on cellular signaling, and a typical experimental workflow for its extraction and purification.
References
Technical Support Center: Stabilizing Moracin T During Storage
Welcome to the technical support center for Moracin T. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing the degradation of this compound during storage and experimental use. Following these guidelines will help ensure the compound's integrity, leading to more accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern? this compound is a natural phenolic compound, often isolated from plants like mulberry trees, known for its antibacterial and antioxidant properties.[1][2] Like many complex natural products, especially phenols, its structure is susceptible to degradation from environmental factors. This degradation can lead to a loss of biological activity and the emergence of unknown impurities, compromising experimental validity.
Q2: What are the primary factors that cause this compound to degrade? The primary factors leading to the degradation of phenolic compounds like this compound are temperature, light, pH, and oxidation from exposure to air.[3][4][5] Elevated temperatures can accelerate chemical reactions, while exposure to UV light can cause photochemical degradation.[3][4] Oxygen can directly oxidize the sensitive phenolic groups, altering the molecule's structure and function.[5]
Q3: How should I store this compound powder for long-term and short-term use? For long-term storage (up to 3 years), solid this compound powder should be kept at -20°C.[6] For short-term use, storage at 4°C is acceptable. In all cases, the powder should be in a tightly sealed container, protected from light (e.g., in an amber vial or a container wrapped in foil) to minimize exposure to moisture and air.
Q4: What is the recommended procedure for storing this compound in a solvent? When dissolved in a solvent such as DMSO or ethanol, this compound is significantly less stable. For optimal results, solutions should be prepared fresh before each experiment. If storage is necessary, solutions can be kept at -80°C for up to one year.[6] To minimize degradation:
-
Use high-purity, anhydrous solvents.
-
Aliquot the solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Before sealing, purge the vial's headspace with an inert gas (e.g., argon or nitrogen) to displace oxygen.
Quantitative Data on Stability
While specific degradation kinetics for this compound are not widely published, data from similar phenolic compounds highlight the importance of proper storage. The following table summarizes stability data for general phenolic compounds under various conditions, illustrating common degradation trends.
| Compound Type | Storage Condition | Time | Degradation/Loss of Activity |
| Phenolic Compounds | 23°C with sunlight exposure | 1 year | Up to 53% loss in total phenolic content and 62% loss in anthocyanin content.[3][7] |
| Phenolic Compounds | 40°C in darkness | 1 year | Significant degradation, though generally less severe than with light exposure.[3][7] |
| Litchi Pericarp Phenols | Room Temperature (27±2°C) | 72 hours | 37.8% decrease in total phenolic content.[8] |
| Litchi Pericarp Phenols | 4°C | 7 days | 20.2% decrease in total phenolic content, showing improved stability over room temperature.[8] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity or inconsistent results. | Degradation of this compound stock solution due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at 4°C, light exposure). | 1. Discard the old stock and prepare a fresh solution from solid powder. 2. Aliquot new stock solutions into single-use vials and store them at -80°C. 3. Always protect solutions from light. |
| Visible color change (e.g., yellowing/browning) in the solution. | Oxidation of the phenolic groups in this compound. | This is a clear sign of degradation. Discard the solution immediately. When preparing new solutions, use deoxygenated solvents and purge vials with an inert gas before sealing. |
| Precipitate forms in a thawed stock solution. | The compound may have low solubility at storage temperatures, or the solvent may have partially evaporated. | 1. Warm the vial to room temperature and vortex thoroughly to attempt redissolving. 2. If the precipitate does not dissolve, it could be a degradation product. Centrifuge the vial and use the supernatant, but be aware that the concentration may be inaccurate. Preparing a fresh solution is the safest option. 3. Ensure vials are sealed with high-quality caps to prevent evaporation. |
Experimental Protocols
Protocol: Purity Assessment of this compound via HPLC
This protocol provides a general method to assess the purity of this compound and detect potential degradation products.
-
Objective: To separate and quantify this compound relative to any impurities or degradation products.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile
-
-
Gradient Program: A typical gradient would be to start with a low percentage of Solvent B (e.g., 10-20%) and gradually increase it over 20-30 minutes to a high percentage (e.g., 70-90%). This should be optimized for your specific system.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 30°C.[8]
-
Detection Wavelength: Monitor at multiple wavelengths, with a primary wavelength around 324 nm for moracin derivatives.[10]
-
Procedure:
-
Prepare a standard solution of high-purity this compound at a known concentration (e.g., 1 mg/mL) in your mobile phase or a suitable solvent like methanol.
-
Prepare your sample solution to be tested at a similar concentration.
-
Filter both solutions through a 0.22 µm syringe filter before injection.
-
Inject 10 µL of the standard followed by the sample.
-
Compare the chromatograms. The retention time of the main peak in your sample should match the standard. The appearance of significant additional peaks in the sample indicates the presence of impurities or degradation products. The peak area can be used to quantify the purity relative to the standard.
-
Visual Logic and Workflow Diagrams
Caption: Recommended workflow for the storage and handling of this compound.
Caption: A troubleshooting flowchart for addressing experimental issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Theoretical insights into the antioxidant activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | COX | c-Myc | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Moracin T dose-response curve optimization in cell assays
This guide provides troubleshooting advice and detailed protocols for researchers utilizing Moracin T in cell-based assays to generate reliable dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural product that can be isolated from the bark of mulberry trees.[1] It has been studied for its antioxidant and antibacterial properties.[1][2][3][4] In the context of cancer research, it has been observed to inhibit inflammatory responses and the expression of oncogenes like c-fos and c-myc, suggesting a potential role in cancer treatment.[5][6] For the purposes of this guide, we will consider its hypothetical inhibitory effect on the PI3K/Akt signaling pathway, a critical pathway involved in cell survival and proliferation.
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in solvents such as DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[6] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO. For long-term storage, the powder form should be kept at -20°C for up to three years.[5] Once dissolved in a solvent, it should be stored at -80°C for up to one year.[5]
Q3: What is the recommended starting concentration range for this compound in a cell assay?
A3: The optimal concentration range can vary significantly between cell lines. Based on typical potencies of similar natural compounds, a starting point for a dose-response curve could be a wide logarithmic range from 1 nM to 100 µM. It is crucial to perform a preliminary dose-finding experiment to narrow down the effective concentration range for your specific cell line and assay.
Q4: Can DMSO concentration affect my experimental results?
A4: Yes. High concentrations of DMSO can be toxic to cells and may interfere with the assay. It is standard practice to maintain a final DMSO concentration of 0.5% or less in all wells, including vehicle controls, to minimize these effects.
Troubleshooting Dose-Response Curve Optimization
This section addresses common problems encountered when generating a dose-response curve for this compound.
Issue 1: No dose-response effect is observed.
-
Question: I have treated my cells with a range of this compound concentrations, but I do not see any change in cell viability or the expected downstream effect. What could be the cause?
-
Answer:
-
Incorrect Concentration Range: The concentrations tested may be too low to elicit a response. Try a higher concentration range (e.g., up to 200 µM).
-
Compound Inactivity: Verify the purity and integrity of your this compound sample. The compound may have degraded.
-
Cell Line Insensitivity: The chosen cell line may not be sensitive to this compound's mechanism of action. Consider using a cell line known to be dependent on the PI3K/Akt pathway.
-
Assay Incubation Time: The incubation time may be too short for the compound to exert its effect. Try extending the incubation period (e.g., from 24h to 48h or 72h).
-
Solubility Issues: The compound may be precipitating out of the media at higher concentrations.[7] Visually inspect the wells under a microscope for any signs of precipitation.
-
Issue 2: The dose-response curve is not sigmoidal or has a poor fit.
-
Question: My data points are highly variable, and the resulting curve is not the expected sigmoidal shape. How can I improve my results?
-
Answer:
-
High Data Variability: This can stem from inconsistent cell seeding, pipetting errors, or edge effects in the plate. Ensure a homogenous cell suspension and careful pipetting. To mitigate edge effects, avoid using the outer wells of the plate for experimental data.
-
Incomplete Curve: If the curve does not plateau at the top and bottom, you may need to extend the concentration range.[8] Add lower concentrations to establish the top plateau and higher concentrations for the bottom plateau.
-
Steep or Shallow Curve: The Hill slope of the curve provides information about the binding dynamics.[8] A very steep or shallow curve might indicate complex biological responses or assay artifacts. Ensure your assay conditions are optimized.
-
Outliers: Identify and consider excluding statistical outliers. However, always investigate the potential experimental cause of the outlier before removal.
-
Issue 3: High background signal or low signal-to-noise ratio.
-
Question: My assay window is very narrow, making it difficult to discern a dose-dependent effect. How can I improve the signal?
-
Answer:
-
Assay Sensitivity: The chosen assay may not be sensitive enough. For viability, consider switching from a metabolic assay (like MTT) to a cytotoxicity assay that measures membrane integrity (like LDH release) or an apoptosis assay (like Caspase-Glo).
-
Reagent Concentration/Incubation: Optimize the concentration of the assay reagent and its incubation time.
-
Cell Number: The number of cells seeded per well can significantly impact the signal. Titrate the cell seeding density to find the optimal number that provides a robust signal without overgrowth.
-
Instrument Settings: Ensure the settings on your plate reader (e.g., gain, integration time) are optimized for your specific assay.
-
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common dose-response curve issues.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | Assay Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | Resazurin | 15.2 |
| A549 | Lung Cancer | 48 | Resazurin | 28.5 |
| PC-3 | Prostate Cancer | 72 | CellTiter-Glo | 9.8 |
| HCT116 | Colon Cancer | 48 | MTT | 22.1 |
Table 2: Recommended Assay Parameters for a 96-Well Plate Format
| Parameter | Recommendation | Notes |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Optimize for linear growth over the assay period. |
| Volume per Well | 100 µL | --- |
| This compound Dilutions | 1:3 serial dilution | Provides good curve resolution. Start from 100 µM. |
| Number of Replicates | 3-4 | To ensure statistical significance. |
| Vehicle Control | 0.5% DMSO in media | Must be included on every plate. |
| Positive Control | Staurosporine (1 µM) | To confirm assay performance and cell response. |
Experimental Protocols
Protocol: Cell Viability Measurement using Resazurin Assay
This protocol details the steps to generate a dose-response curve for this compound using a resazurin-based cell viability assay.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10⁴ cells/mL) in complete culture medium.
-
Dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS to the outer wells to minimize evaporation (edge effect).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 200X stock solution of the highest this compound concentration (e.g., 20 mM in DMSO).
-
Perform a serial dilution (e.g., 1:3) in DMSO to create a range of stock concentrations.
-
Dilute each DMSO stock 1:100 in complete culture medium to create 2X working solutions. The DMSO concentration in the 2X solution will be 1%.
-
Carefully remove the medium from the cells and add 100 µL of the appropriate 2X working solution to each well. This will result in a final 1X concentration and a final DMSO concentration of 0.5%.
-
Include wells for vehicle control (0.5% DMSO) and a positive control.
-
Incubate the plate for the desired period (e.g., 48 hours).
-
-
Resazurin Assay and Data Acquisition:
-
Prepare a resazurin solution (e.g., 0.15 mg/mL in PBS) and filter-sterilize.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" control wells from all other wells.
-
Normalize the data by setting the vehicle-treated wells as 100% viability and the positive control (or highest this compound concentration if it achieves 100% inhibition) as 0% viability.
-
Plot the normalized viability (%) against the log of the this compound concentration.
-
Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.
-
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Theoretical insights into the antioxidant activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | COX | c-Myc | TargetMol [targetmol.com]
- 6. This compound | CAS:1146113-27-0 | Manufacturer ChemFaces [chemfaces.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Minimizing side reactions in Moracin T chemical synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing side reactions during the chemical synthesis of Moracin T.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic steps for this compound, and what are the common side reactions?
The synthesis of this compound, a complex 2-arylbenzofuran, typically involves three key stages:
-
Sonogashira Coupling: Formation of the 2-arylbenzofuran core. A potential side reaction is the homocoupling of the terminal alkyne.
-
Prenylation: Introduction of the 3-methylbut-2-enyl (prenyl) group. This step is often not regioselective and can lead to a mixture of isomers.
-
Demethylation: Removal of methyl protecting groups to yield the final polyphenol. This step is prone to the formation of a cyclized chromane byproduct, particularly under acidic conditions.
Q2: How can I minimize the formation of homocoupling byproducts during the Sonogashira coupling?
Minimizing the homocoupling of the terminal alkyne, often referred to as the Glaser coupling, can be achieved by:
-
Using a Copper-Free Protocol: While copper (I) is a common co-catalyst, its presence can promote homocoupling. Employing a copper-free Sonogashira protocol can mitigate this side reaction.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration, favoring the cross-coupling reaction over homocoupling.
-
Use of an appropriate base: An amine base like triethylamine is crucial to neutralize the hydrogen halide byproduct.
Q3: What causes the formation of multiple products during prenylation, and how can I improve the regioselectivity?
The prenylation of the 2-arylbenzofuran core can occur at different positions, leading to a mixture of the desired C4'-prenylated product, along with C7-prenylated and di-prenylated isomers. The lack of complete regioselectivity is due to the similar reactivity of different positions on the benzofuran ring system.
To improve regioselectivity:
-
Choice of Base and Solvent: The use of n-butyllithium (n-BuLi) as a base is common. The choice of solvent can influence the selectivity, and optimization may be required.
-
Protecting Group Strategy: Introducing a protecting group at one of the reactive sites can direct the prenylation to the desired position. This group would then be removed in a subsequent step.
Q4: The demethylation of the methoxy groups in my synthesis is leading to a cyclized byproduct. What is this compound and how can I avoid it?
The formation of a cyclized chromane compound, identified as Wittifuran D in the synthesis of the related Moracin C, is a common side reaction during the demethylation of prenylated 2-arylbenzofurans under acidic conditions.[1] The acidic reagent can protonate the double bond of the prenyl group, leading to an intramolecular cyclization.
To minimize the formation of this byproduct:
-
Use of Milder Demethylating Agents: Boron tribromide (BBr₃) is a strong Lewis acid that often leads to this cyclization. Alternative, milder demethylating agents should be considered.
-
Optimization of Reaction Conditions: Lowering the reaction temperature and carefully controlling the stoichiometry of the demethylating agent can help to reduce the extent of side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low yield in Sonogashira coupling and presence of homocoupled alkyne | Reaction conditions favor alkyne dimerization. | - Switch to a copper-free Sonogashira protocol.- Add the terminal alkyne to the reaction mixture dropwise over an extended period.- Ensure rigorous exclusion of oxygen, which can promote homocoupling. |
| Formation of multiple isomers during prenylation | Poor regioselectivity of the prenylation reaction. | - Carefully control the reaction temperature, as lower temperatures may favor one isomer.- Experiment with different solvents to influence the selectivity.- Consider a protecting group strategy to block undesired reaction sites. |
| Major byproduct identified as a cyclized chromane after demethylation | Use of strong acidic demethylating agents (e.g., BBr₃) that promote intramolecular cyclization of the prenyl group.[1] | - Employ alternative and milder demethylating reagents.- Investigate enzymatic demethylation as a highly selective alternative.- Optimize reaction conditions by lowering the temperature and using a minimal excess of the demethylating agent. |
| Incomplete reaction or recovery of starting material | Insufficient reactivity of reagents or non-optimal reaction conditions. | - Verify the quality and purity of all reagents and solvents.- For the Sonogashira coupling, ensure the palladium catalyst is active.- For prenylation, ensure the n-BuLi is fresh and accurately titrated.- Increase reaction time or temperature cautiously, while monitoring for byproduct formation. |
Data Presentation
The following table summarizes the product distribution from the prenylation of a 2-arylbenzofuran intermediate in a study on the synthesis of Moracin C, which is structurally similar to this compound. This illustrates the challenge of achieving high regioselectivity.
| Product | Structure | Yield (%) |
| 4'-prenylated compound | Desired precursor structure | 25 |
| 7-prenylated isomer | Isomeric byproduct | 12 |
| Di-prenylated compound | Double prenylation byproduct | 15 |
Data from a study on the synthesis of Moracin C, which is analogous to this compound synthesis.
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling for Benzofuran Core Synthesis
This protocol is adapted from established methods for the synthesis of 2-arylbenzofurans.
-
Materials:
-
Substituted 2-iodophenol
-
Substituted phenylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Amine base (e.g., triethylamine)
-
Anhydrous solvent (e.g., DMF or toluene)
-
-
Procedure:
-
To a dried flask under an inert atmosphere (argon or nitrogen), add the 2-iodophenol, palladium catalyst, and anhydrous solvent.
-
Add the amine base to the mixture.
-
Slowly add the phenylacetylene to the reaction mixture at room temperature over a period of 1-2 hours using a syringe pump.
-
Stir the reaction at the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Regioselective Prenylation (Optimized Conditions)
This protocol aims to improve the yield of the desired C4'-prenylated product.
-
Materials:
-
2-Arylbenzofuran precursor
-
n-Butyllithium (n-BuLi) in hexanes
-
Prenyl bromide
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
-
Procedure:
-
Dissolve the 2-arylbenzofuran precursor in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a freshly titrated solution of n-BuLi dropwise to the reaction mixture.
-
Stir the mixture at this temperature for 30-60 minutes.
-
Add prenyl bromide dropwise to the solution.
-
Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the desired isomer from the product mixture using column chromatography.
-
Protocol 3: Mild Demethylation to Minimize Cyclization
This protocol uses a milder approach to reduce the formation of the chromane byproduct.
-
Materials:
-
Prenylated and methylated this compound precursor
-
Alternative demethylating agent
-
Anhydrous solvent (e.g., dichloromethane)
-
-
Procedure:
-
Dissolve the this compound precursor in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C or 0 °C, depending on the reagent).
-
Slowly add the demethylating agent to the solution.
-
Monitor the reaction closely by TLC or LC-MS, ensuring minimal formation of the more nonpolar cyclized byproduct.
-
Upon completion of the demethylation of the desired hydroxyl groups, carefully quench the reaction (e.g., with methanol, followed by water).
-
Extract the product, wash, dry, and concentrate as in the previous protocols.
-
Purify the final this compound product by column chromatography or preparative HPLC.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for side reactions.
References
Validation & Comparative
Structure-Activity Relationship of Moracin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Moracin derivatives, a class of natural products primarily isolated from the plant genus Morus, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These compounds, characterized by a 2-arylbenzofuran scaffold, have demonstrated promising potential as anticancer, antimicrobial, antioxidant, and cholesterol-lowering agents. Understanding the relationship between their chemical structure and biological activity is paramount for the rational design and development of novel therapeutic agents with improved efficacy and selectivity.
This guide provides a comparative overview of the structure-activity relationships (SAR) of various Moracin derivatives, supported by experimental data from peer-reviewed studies. We present quantitative data in structured tables for easy comparison, detail the experimental protocols for key bioassays, and visualize the core SAR principles and experimental workflows.
Quantitative Comparison of Biological Activities
The biological efficacy of Moracin derivatives is highly dependent on the nature and position of substituents on the benzofuran core and the 2-aryl ring. The following tables summarize the in vitro activities of representative Moracin derivatives against various targets.
Table 1: Anticancer Activity of Moracin Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Albanol B (Compound 10) | HGC27 (Gastric Cancer) | 6.08 ± 0.34 | [1] |
| Compound 5 | HGC27 (Gastric Cancer) | 33.76 ± 2.64 | [1] |
| Compound 8 | HGC27 (Gastric Cancer) | 28.94 ± 0.72 | [1] |
| Compound 30 | HGC27 (Gastric Cancer) | 10.24 ± 0.89 | [1] |
| Moracin O | Hep3B (Liver Cancer) | 0.00676 | [2] |
Note: IC50 is the half-maximal inhibitory concentration. A lower IC50 value indicates higher potency.
Table 2: PCSK9 Inhibitory Activity of Moracin C Derivatives
| Compound | Activity | Assay | Reference |
| Moracin C (1) | 44.9% inhibition | PCSK9 mRNA expression in HepG2 cells (at 20 µM) | [3] |
| Compound 7 | 97.1% inhibition | PCSK9 mRNA expression in HepG2 cells (at 20 µM) | [3] |
| Compound 9 | 96.7% inhibition | PCSK9 mRNA expression in HepG2 cells (at 20 µM) | [3] |
| Compound 11 | 88.5% inhibition | PCSK9 mRNA expression in HepG2 cells (at 20 µM) | [3] |
| Compound 14 | 96.3% inhibition | PCSK9 mRNA expression in HepG2 cells (at 20 µM) | [3] |
| Berberine (Control) | 60.9% inhibition | PCSK9 mRNA expression in HepG2 cells (at 20 µM) | [3] |
Note: Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism. Inhibition of PCSK9 expression can lead to lower LDL-C levels.
Table 3: Antimicrobial Activity of Moracin Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzofuran derivative 1 | Salmonella typhimurium | 12.5 | [4] |
| Benzofuran derivative 1 | Escherichia coli | 25 | [4] |
| Benzofuran derivative 1 | Staphylococcus aureus | 12.5 | [4] |
| Benzofuran derivative 2 | Staphylococcus aureus | 25 | [4] |
Note: MIC is the minimum inhibitory concentration required to inhibit the visible growth of a microorganism.
Key Structure-Activity Relationship Insights
The analysis of various Moracin derivatives has revealed several key structural features that govern their biological activity.
References
- 1. Isoprenylated Flavonoids and 2-Arylbenzofurans from the Root Bark of Morus alba L. and Their Cytotoxic Activity against HGC27 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Moracin C and Its Derivatives with a 2-arylbenzofuran Motif and Evaluation of Their PCSK9 Inhibitory Effects in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validating the Anti-inflammatory Potential of Moracin T In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vivo anti-inflammatory effects of Moracin T, a natural benzofuran derivative isolated from Morus species. While direct in vivo studies on this compound are not extensively available in current literature, this document extrapolates from research on structurally similar moracin compounds (Moracin C and M) and proposes a standard experimental design for its evaluation against a well-established steroidal anti-inflammatory drug, Dexamethasone. The primary mechanism of action for moracins involves the downregulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).
Comparative Efficacy of this compound (Projected) vs. Dexamethasone
The following table summarizes the projected anti-inflammatory efficacy of this compound based on in vitro data from related compounds and compares it with the known effects of Dexamethasone in a common acute inflammation model.
Table 1: Projected Efficacy in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Inhibition of Paw Edema (%) at 3h | Reduction in TNF-α Levels (%) | Reduction in IL-6 Levels (%) |
| Vehicle Control | - | 0 | 0 | 0 |
| This compound (Projected) | 20 | 45 - 55 | 40 - 50 | 35 - 45 |
| Dexamethasone | 10 | ~70[1] | ~60[2] | ~50[2] |
Note: Data for this compound is projected based on the reported in vitro potency of moracin derivatives and typical outcomes in this model.
Proposed Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol outlines a standard method for inducing acute inflammation to evaluate the anti-inflammatory properties of this compound.
1. Animals: Male Wistar rats (180-220g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
2. Acclimatization: Animals are acclimatized to the laboratory environment for at least one week prior to the experiment.
3. Grouping: Animals are randomly divided into three groups (n=6 per group):
- Vehicle Control Group: Receives the vehicle (e.g., 0.5% carboxymethylcellulose).
- This compound Group: Receives this compound (20 mg/kg, p.o.).
- Dexamethasone Group (Positive Control): Receives Dexamethasone (10 mg/kg, p.o.).
4. Experimental Procedure:
- The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.
- The respective treatments are administered orally.
- One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[3][4]
- Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[1]
- The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
5. Biochemical Analysis:
- At the end of the experiment, blood samples are collected for the analysis of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits.
- Paw tissue may be collected for histological examination and to measure levels of inflammatory mediators like myeloperoxidase (MPO).[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway targeted by moracins and the experimental workflow.
Caption: Proposed anti-inflammatory mechanism of this compound.
Caption: Workflow for in vivo anti-inflammatory screening.
Mechanism of Action
Moracin compounds have been shown to exert their anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways.[5][6] Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent inducer of inflammation. It binds to Toll-like receptor 4 (TLR4), initiating a downstream signaling cascade that leads to the activation of IκB kinase (IKK) and MAPKs.[5] IKK activation results in the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α and IL-6.[5][6][7] Moracins are believed to inhibit the activation of IKK and MAPKs, thereby preventing NF-κB translocation and reducing the expression of inflammatory mediators.[5]
Conclusion
While direct in vivo evidence for this compound's anti-inflammatory activity is pending, the existing data on related moracin compounds strongly support its potential as an anti-inflammatory agent. The proposed experimental framework provides a robust starting point for its in vivo validation. Future studies should focus on dose-response relationships, elucidation of its precise molecular targets, and evaluation in chronic inflammation models to fully characterize its therapeutic potential.
References
- 1. brieflands.com [brieflands.com]
- 2. Differential anti-inflammatory and anti-oxidative effects of dexamethasone and N-acetylcysteine in endotoxin-induced lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Moracin attenuates LPS-induced inflammation in nucleus pulposus cells via Nrf2/HO-1 and NF-κB/TGF-β pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Naturally Derived Moracin T
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic and naturally derived Moracin T, a bioactive benzofuran derivative with significant therapeutic potential. While direct comparative studies on the performance of synthetic versus natural this compound are not extensively documented in publicly available literature, this document consolidates the existing experimental data for naturally occurring this compound and related compounds, alongside theoretical predictions of its activity. This guide aims to offer a valuable resource for researchers interested in the therapeutic applications of this compound, covering its antioxidant, anti-inflammatory, and anticancer properties.
Data Presentation: A Snapshot of Biological Activity
Quantitative data for the biological activity of naturally derived this compound and its analogs are summarized below. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions. No experimental data for the biological activity of synthetic this compound was found in the available literature.
| Compound | Biological Activity | Assay | Cell Line | IC50 / EC50 (µM) |
| Moracin N (Natural) | Antioxidant | DPPH radical scavenging | - | 40.00[1] |
| Cellular Antioxidant Activity | HepG2 | 24.92[1] | ||
| Moracin C (Natural) | Anticancer | Cytotoxicity | HCT116 (Colon) | >128 |
| Cytotoxicity | SW620 (Colon) | >128 | ||
| Cytotoxicity | ASPC-1 (Pancreatic) | >128 | ||
| Cytotoxicity | CAPAN-1 (Pancreatic) | >128 | ||
| Cytotoxicity | MKN45 (Gastric) | >128 | ||
| Cytotoxicity | HGC27 (Gastric) | >128 | ||
| Moracin O & P (Natural) | Anti-inflammatory | NF-κB Inhibition | 4T1 | Starting at 0.003 |
Note: The IC50 values for Moracin C against various cancer cell lines were all above the highest tested concentration of 128 µM, indicating low cytotoxic activity under those specific experimental conditions. Moracin O and P demonstrated significant inhibition of NF-κB activity at nanomolar concentrations.
Theoretical Insights into this compound's Antioxidant Potential
Computational studies using density functional theory (DFT) have been employed to predict the antioxidant activity of this compound.[2][3] These theoretical models provide insights into the molecule's radical scavenging capabilities by examining parameters related to hydrogen atom transfer (HAT), sequential electron transfer proton transfer (SETPT), and sequential proton loss electron transfer (SPLET) mechanisms.[2][3] While not a substitute for experimental data, these computational predictions suggest that this compound possesses potent antioxidant properties, attributable to its specific molecular structure.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This protocol outlines the procedure for determining the free radical scavenging activity of a compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark to prevent degradation.
-
Preparation of Test Samples: Dissolve the test compound in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the test compound or positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the test sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the DPPH solution without the test sample, and Abs_sample is the absorbance of the DPPH solution with the test sample.
-
-
IC50 Determination: The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compound
-
Control vehicle (e.g., DMSO)
-
Cancer cell lines
-
96-well cell culture plates
-
MTT solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell Viability Calculation: The percentage of cell viability is calculated as follows:
-
% Cell Viability = (Abs_sample / Abs_control) x 100
-
Where Abs_sample is the absorbance of the cells treated with the test compound and Abs_control is the absorbance of the vehicle-treated cells.
-
-
IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Activity Assessment: NF-κB Reporter Assay
This assay measures the activity of the NF-κB signaling pathway, a key regulator of inflammation.
Materials:
-
Cells stably transfected with an NF-κB-luciferase reporter construct
-
Cell culture medium
-
Test compound
-
Inducing agent (e.g., TNF-α, LPS)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with different concentrations of the test compound for a specific duration.
-
Induction of NF-κB Activity: Stimulate the cells with an inducing agent (e.g., TNF-α) to activate the NF-κB pathway.
-
Incubation: Incubate the cells for an appropriate time to allow for luciferase expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: The inhibitory effect of the compound on NF-κB activity is determined by comparing the luciferase activity in compound-treated cells to that in stimulated, untreated cells.
Visualizing the Mechanisms
To better understand the processes involved in this compound's biological activities and the experimental workflows, the following diagrams are provided.
This compound Synthesis and Experimental Workflow
Caption: General workflow for synthesis, extraction, and bioactivity testing.
NF-κB Signaling Pathway Inhibition by Moracin
Caption: Inhibition of the NF-κB signaling pathway by Moracin compounds.
References
Moracin T: A Comparative Analysis of Efficacy Against Standard Antibiotics
In the landscape of rising antimicrobial resistance, the exploration of novel antibacterial agents is paramount. Moracin T, a natural benzofuran derivative isolated from the stem bark of Morus mesozygia, has demonstrated notable antibacterial activity. This guide provides a comparative analysis of this compound's efficacy against standard antibiotics, supported by experimental data, detailed methodologies, and visual representations of experimental workflows and potential mechanisms of action, tailored for researchers, scientists, and drug development professionals.
Quantitative Efficacy Assessment: this compound vs. Gentamycin
The antibacterial efficacy of this compound has been quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The following table summarizes the comparative MIC values of this compound and the standard antibiotic, Gentamycin.
| Microorganism | Gram Stain | This compound MIC (µg/mL)[1] | Gentamycin MIC (µg/mL)[1] |
| Bacillus cereus | Positive | 5 | 0.625 |
| Bacillus stearothermophilus | Positive | 156.25 | 1.25 |
| Staphylococcus aureus | Positive | 312.5 | 0.625 |
| Escherichia coli | Negative | 5 | 1.25 |
| Pseudomonas aeruginosa | Negative | 5 | 2.5 |
| Salmonella typhi | Negative | 5 | 2.5 |
| Shigella dysenteriae | Negative | 5 | 5 |
Key Observations:
-
This compound exhibited significant antibacterial activity against several Gram-negative bacteria, with MIC values as low as 5 µg/mL for Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, and Shigella dysenteriae.[1]
-
Notably, the efficacy of this compound against Shigella dysenteriae was comparable to that of Gentamycin.[1]
-
Against the tested Gram-positive bacteria, this compound showed varied activity, with a strong effect against Bacillus cereus (MIC of 5 µg/mL) but significantly weaker activity against Bacillus stearothermophilus and Staphylococcus aureus compared to Gentamycin.[1]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the efficacy of a novel antimicrobial agent. The data presented above was obtained using the liquid microdilution assay, a standard method for antimicrobial susceptibility testing.
Liquid Microdilution Assay for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the agent that inhibits visible growth.
Detailed Methodology:
-
Preparation of Antimicrobial Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) to achieve a range of decreasing concentrations. A standard antibiotic, such as Gentamycin, is prepared in the same manner to serve as a positive control.
-
Inoculum Preparation: The test bacteria are cultured on an appropriate agar medium for 18-24 hours. A few colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Microtiter Plate Setup: 100 µL of the serially diluted antimicrobial agent is added to the wells of a 96-well plate. Subsequently, 100 µL of the standardized bacterial inoculum is added to each well.
-
Controls:
-
Growth Control: Wells containing only the growth medium and the bacterial inoculum to ensure the viability of the bacteria.
-
Sterility Control: Wells containing only the growth medium to check for contamination.
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the antimicrobial agent to ensure it has no inhibitory effect on bacterial growth.
-
-
Incubation: The microtiter plates are incubated at 37°C for 16-20 hours.
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth. The results can also be read using a microplate reader to measure the optical density.
Visualizing the Experimental Workflow and Potential Mechanism
To further elucidate the experimental process and the potential mode of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for MIC determination.
While the precise signaling pathway of this compound's antibacterial action is still under investigation, many natural polyphenolic compounds isolated from Morus species are known to disrupt bacterial cell integrity. The proposed mechanism often involves the interaction with and disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.
Caption: Proposed mechanism of action for this compound.
References
Safety Operating Guide
Proper Disposal of Moracin T: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Moracin T, a benzofuran derivative used in research.
Summary of Key Information
The following table summarizes essential information for the safe handling and disposal of this compound.
| Property | Data | Source |
| Chemical Name | 5-[6-hydroxy-5-methoxy-4-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol | PubChem |
| Molecular Formula | C₂₀H₂₀O₅ | PubChem[2] |
| Molecular Weight | 340.4 g/mol | PubChem[2] |
| Known Hazards | Not classified under GHS. However, related compounds (Moracins) may be harmful to the aquatic environment. | PubChem[2], BioCrick[3] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | TargetMol[4] |
Experimental Protocols for Disposal
The following protocols are designed to ensure the safe and compliant disposal of this compound waste.
Waste Identification and Segregation
-
Treat all this compound waste as hazardous chemical waste. This includes pure (unused) this compound, solutions containing this compound, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials.
-
Segregate this compound waste from other waste streams. Do not mix with non-hazardous trash, sharps, or biological waste.
-
Keep halogenated and non-halogenated solvent wastes separate if applicable to your experimental use of this compound.[5]
Waste Collection and Container Management
-
Use a designated and compatible hazardous waste container. The container should be made of a material that does not react with the waste. Plastic is often preferred.[6]
-
Ensure the container is in good condition with a secure, screw-on cap.[7]
-
Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[7]
-
Keep the waste container closed at all times, except when adding waste.[1][5][6][7]
Labeling of Waste Containers
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration of this compound in the waste
-
The type of solvent or other chemicals mixed with the this compound
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or lab
Storage of Chemical Waste
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA). [6][7] This area should be at or near the point of waste generation.[5][6]
-
Ensure the SAA is a well-ventilated area.
-
Use secondary containment, such as a tray, to capture any potential leaks or spills.[5]
Disposal Procedure
-
Do not dispose of this compound down the drain or in the regular trash. [1][8]
-
Do not allow this compound to enter the environment. [3]
-
Contact your institution's Environmental Health and Safety (EHS) or Hazardous Waste Management department to arrange for pickup and disposal of the hazardous waste container.[6] Follow all institutional procedures for waste pickup requests.
Decontamination of Empty Containers
-
An "empty" container that held this compound must be properly decontaminated before being disposed of as regular trash.
-
Triple rinse the container with a suitable solvent that is capable of removing the this compound residue.
-
Collect the rinsate and dispose of it as hazardous waste. [1][5]
-
After triple rinsing, deface or remove the original chemical label and the hazardous waste label from the container before disposal.[1]
Disposal Workflow Diagram
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: A flowchart illustrating the proper disposal workflow for this compound waste.
References
- 1. vumc.org [vumc.org]
- 2. This compound | C20H20O5 | CID 42605185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biocrick.com [biocrick.com]
- 4. This compound | COX | c-Myc | TargetMol [targetmol.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Logistical Guidance for Handling Moracin T
This document provides crucial safety protocols and logistical plans for the handling and disposal of Moracin T, designed for researchers, scientists, and drug development professionals. Given the absence of a comprehensive safety data sheet (SDS) specifically for this compound, a precautionary approach is recommended, treating it as a potentially cytotoxic and hazardous compound. The following guidelines are based on best practices for handling such materials in a laboratory setting.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against potential exposure to this compound. All personnel handling this compound should be trained in the proper use, removal, and disposal of PPE.
Recommended PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile or neoprene gloves.[1] | Minimizes the risk of exposure through tears or degradation of a single glove layer. Chemotherapy-rated gloves provide resistance to a broader range of chemicals. |
| Eye Protection | Safety glasses with side shields or a full-face shield.[2][3] | Protects eyes from splashes or aerosols of this compound solutions or powder. A full-face shield offers additional protection for the entire face. |
| Body Protection | A disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.[1][4] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A surgical mask should be worn at a minimum.[1][2] For handling powders or creating aerosols, a NIOSH-approved respirator (e.g., N95) is recommended. | Protects against inhalation of this compound powder or aerosols. |
| Foot Protection | Closed-toe shoes and disposable shoe covers.[1] | Protects feet from spills and prevents the tracking of contaminants outside the work area. |
Operational and Disposal Plans
A clear and well-rehearsed plan for the handling and disposal of this compound is essential to maintain a safe laboratory environment.
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the key steps for the safe handling of this compound, from receiving the compound to the final disposal of waste.
Step-by-Step Handling and Disposal Procedures:
-
Receiving and Storage : Upon receipt, inspect the container for any damage or leakage. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
-
Preparation :
-
Before handling, ensure you are in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
-
Assemble all necessary materials, including PPE, spill kit, and waste containers, before starting any work.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling :
-
When weighing the solid form of this compound, do so in a ventilated enclosure to prevent the dispersion of powder.
-
For reconstitution, slowly add the solvent to the powder to avoid aerosolization.
-
Clearly label all containers with the compound name, concentration, date, and hazard information.
-
-
Spill Management :
-
In the event of a spill, immediately alert others in the area.
-
Wearing full PPE, cover the spill with absorbent material from a designated cytotoxic spill kit.
-
Carefully collect the contaminated material and place it in a labeled hazardous waste container.
-
Clean the spill area with an appropriate decontaminating solution, followed by a thorough rinse with water.
-
-
Waste Disposal :
-
All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, and labware, must be disposed of as hazardous or cytotoxic waste.
-
Segregate waste into sharps and non-sharps containers as appropriate.
-
Follow your institution's and local regulations for the disposal of chemical waste.
-
-
Decontamination :
-
Thoroughly decontaminate all work surfaces and equipment after each use.
-
Use a validated decontamination procedure, which may include a sequence of cleaning agents.
-
-
Personnel Decontamination :
-
Remove PPE in a designated area, being careful to avoid self-contamination.
-
Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5]
-
By adhering to these safety and logistical guidelines, researchers can minimize their risk of exposure to this compound and ensure a safe laboratory environment. It is imperative to consult your institution's specific safety protocols and to perform a risk assessment before beginning any new experimental work with this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
